4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-methyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)9-5(3)7-8-6(9)10/h4H,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASORQSEVCDPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151519-23-2 | |
| Record name | 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and predicted spectral data for the novel heterocyclic compound, 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and predicted characterization data based on established methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2][3] The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3][4][5] The introduction of a thiol group at the 3-position, along with isopropyl and methyl groups at the 4- and 5-positions, is anticipated to modulate the compound's biological and physicochemical properties. This guide serves as a foundational resource for the synthesis, characterization, and further investigation of this compound in drug discovery and development.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively available, its fundamental properties can be predicted based on its chemical structure and data from similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Basis for Prediction |
| Molecular Formula | C₆H₁₁N₃S | Calculation from structure[6] |
| Molecular Weight | 157.24 g/mol | Calculation from structure[6] |
| Appearance | White to off-white solid | General property of similar triazole thiols |
| Melting Point | 160-175 °C | Based on melting points of analogous compounds like 4-methyl-4H-1,2,4-triazole-3-thiol (165-169 °C)[7] and other substituted triazoles. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | General solubility of similar heterocyclic compounds. |
| pKa | Thiol (SH): ~7-8; Triazole (N-H): ~9-10 | Predicted based on the pKa of similar thiol and triazole functionalities. |
Proposed Synthesis
The synthesis of this compound can be accomplished via a well-established multi-step reaction sequence. This pathway involves the initial formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-メチル-4H-1,2,4-トリアゾール-3-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]
Elucidation of the Molecular Structure of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and predicted characterization data based on established methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The proposed structure is corroborated by a detailed analysis of predicted spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. This guide serves as a foundational resource for the synthesis, characterization, and potential applications of this and related triazole compounds in drug discovery and development.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly influence the compound's biological activity and pharmacokinetic profile. This guide focuses on the structural elucidation of a specific derivative, this compound, providing a systematic approach to its synthesis and characterization.
Proposed Synthesis Pathway
The synthesis of this compound can be accomplished through a well-established two-step reaction sequence. This pathway involves the initial formation of a substituted thiosemicarbazide intermediate, followed by its base-catalyzed intramolecular cyclization.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of 1-Acetyl-4-isopropylthiosemicarbazide
Materials:
-
Acetyl hydrazide
-
Isopropyl isothiocyanate
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetyl hydrazide (1.0 eq) in absolute ethanol.
-
To this solution, add isopropyl isothiocyanate (1.0 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting white precipitate of 1-acetyl-4-isopropylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
Synthesis of this compound
Materials:
-
1-Acetyl-4-isopropylthiosemicarbazide
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) (concentrated)
Procedure:
-
Suspend 1-acetyl-4-isopropylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2 M).
-
Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve.
-
Monitor the completion of the cyclization reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The white precipitate of this compound is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent such as ethanol to afford the pure compound.
Structure Elucidation and Data Presentation
The structure of the synthesized this compound was elucidated using a combination of spectroscopic techniques. The following tables summarize the predicted quantitative data.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet | 1H | -SH (Thiol proton) |
| ~4.5 | Septet | 1H | -CH- (Isopropyl methine) |
| ~2.3 | Singlet | 3H | -CH₃ (Methyl at C5) |
| ~1.5 | Doublet | 6H | -CH(CH₃)₂ (Isopropyl methyls) |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=S (Thione carbon) |
| ~150 | C5 (Carbon attached to the methyl group) |
| ~50 | -CH- (Isopropyl methine carbon) |
| ~20 | -CH(CH₃)₂ (Isopropyl methyl carbons) |
| ~15 | -CH₃ (Methyl carbon at C5) |
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 157 | [M]⁺ (Molecular ion) |
| 142 | [M - CH₃]⁺ (Loss of a methyl group) |
| 114 | [M - C₃H₇]⁺ (Loss of the isopropyl group) |
| 59 | [C₃H₇N]⁺ (Fragment corresponding to the isopropyl nitrile ion) |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Interpretation of Absorption Band |
| ~3100-3000 | N-H stretching (tautomeric form) |
| ~2970-2870 | C-H stretching (aliphatic) |
| ~2600-2550 | S-H stretching (thiol) |
| ~1620 | C=N stretching (triazole ring) |
| ~1380, ~1365 | C-H bending (isopropyl gem-dimethyl) |
| ~1300 | C=S stretching (thione) |
Logical Workflow for Structure Elucidation
The process of confirming the structure of a newly synthesized compound follows a logical progression of analytical techniques.
Caption: Logical workflow for the synthesis and structural elucidation of the target compound.
Conclusion
This technical guide has outlined a plausible and efficient synthetic route for this compound. Furthermore, a comprehensive set of predicted spectroscopic data has been provided to aid in its structural elucidation. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, facilitating the synthesis and characterization of this and other novel triazole derivatives. The presented workflow for structure elucidation provides a systematic approach for the confirmation of new chemical entities. Further experimental validation of the presented data is encouraged to definitively confirm the proposed structure and explore the potential biological activities of this compound.
spectroscopic analysis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide on the Spectroscopic Analysis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
Disclaimer: As of the latest literature search, detailed experimental spectroscopic data for this compound has not been published. This guide, therefore, presents a proposed synthetic pathway and predicted spectroscopic data based on established chemical principles and data from analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis and characterization of this compound.
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties. The functionalization of the triazole ring, particularly with a thiol group at the 3-position and various substituents at the 4- and 5-positions, can significantly influence the molecule's biological activity and physicochemical properties. This guide focuses on the proposed synthesis and predicted spectroscopic characteristics of this compound, a novel derivative with potential for further investigation in drug discovery and development.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a well-established multi-step reaction sequence. This pathway commences with the formation of an acylthiosemicarbazide intermediate, which subsequently undergoes base-catalyzed intramolecular cyclization to yield the desired triazole-thiol.
An In-depth Technical Guide to 4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 151519-23-2): Properties and Applications in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and primary application of 4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 151519-23-2). This compound is a key intermediate in the development of agricultural fungicides, specifically those targeting the ergosterol biosynthesis pathway in fungi.
Chemical and Physical Properties
This compound is a heterocyclic compound containing a triazole ring functionalized with isopropyl, methyl, and thiol groups. These features contribute to its utility as a building block in the synthesis of more complex bioactive molecules. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 151519-23-2 | N/A |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₁₁N₃S | [1] |
| Molecular Weight | 157.24 g/mol | [1] |
| SMILES | CC1=NN=C(S)N1C(C)C | N/A |
| Appearance | White to off-white crystalline powder (Predicted) | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone (Predicted) | N/A |
Proposed Synthesis Pathway
Experimental Protocol: Synthesis of 1-Acetyl-4-isopropylthiosemicarbazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetyl hydrazide (1.0 equivalent) in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add isopropyl isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Work-up: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-acetyl-4-isopropylthiosemicarbazide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Suspend 1-acetyl-4-isopropylthiosemicarbazide (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After cooling the reaction mixture to room temperature, it is filtered to remove any insoluble impurities. The filtrate is then acidified with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 5-6.
-
Isolation: The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Biological Activity and Uses in Fungicide Development
This compound serves as a crucial intermediate in the synthesis of agricultural fungicides.[2] Triazole fungicides are a major class of systemic fungicides that act as sterol biosynthesis inhibitors (SBIs).
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary target of triazole fungicides is the cytochrome P450 enzyme, 14α-sterol demethylase (CYP51).[1][3] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes that regulates membrane fluidity and integrity.
Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of sterol balance alters the physical properties of the fungal membrane, leading to increased permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth.
Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay
To evaluate the efficacy of potential fungicides derived from this compound, an ergosterol biosynthesis inhibition assay can be performed. This involves treating a fungal culture with the test compound and quantifying the changes in sterol composition, typically by gas chromatography-mass spectrometry (GC-MS).
Materials and Methods
-
Fungal Strain: A susceptible fungal strain (e.g., Candida albicans, Aspergillus fumigatus).
-
Culture Medium: Appropriate liquid culture medium (e.g., RPMI-1640 for Candida, Sabouraud Dextrose Broth for Aspergillus).
-
Test Compound: Fungicide candidate dissolved in a suitable solvent (e.g., DMSO).
-
Reagents: Potassium hydroxide, methanol, n-hexane, and derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Equipment: Shaking incubator, centrifuge, gas chromatograph-mass spectrometer (GC-MS).
Procedure
-
Fungal Culture Preparation: Inoculate the fungal strain into the liquid culture medium and grow to the mid-logarithmic phase.
-
Treatment: Add the test compound at various concentrations to the fungal cultures. Include a solvent control (e.g., DMSO) and a positive control (a known triazole fungicide).
-
Incubation: Incubate the treated cultures for a defined period (e.g., 16-24 hours).
-
Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile water.
-
Saponification: Resuspend the cell pellet in a solution of potassium hydroxide in methanol. Heat the mixture at 80-90°C for 1-2 hours to saponify the cellular lipids.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-hexane. Repeat the extraction multiple times.
-
Derivatization (Optional but Recommended): Evaporate the pooled organic extracts to dryness. To enhance volatility and improve chromatographic separation, the sterol residue can be derivatized by silylation (e.g., by adding a silylating agent and heating).
-
GC-MS Analysis: Analyze the extracted and derivatized sterols by GC-MS. The separation of different sterols is achieved on a suitable capillary column, and their identification and quantification are performed based on their mass spectra and retention times compared to authentic standards.
-
Data Analysis: Quantify the amounts of ergosterol and precursor sterols (e.g., lanosterol). A potent inhibitor of ergosterol biosynthesis will cause a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak.
Conclusion
This compound is a valuable building block for the synthesis of novel agricultural fungicides. Its chemical structure is amenable to further modification to develop potent inhibitors of fungal ergosterol biosynthesis. The provided methodologies for its proposed synthesis and for the evaluation of the biological activity of its derivatives offer a solid foundation for researchers and drug development professionals working in the field of antifungal discovery. The detailed experimental protocols and workflow diagrams serve as a practical guide for the synthesis and functional characterization of new chemical entities based on this triazole scaffold.
References
The Ascendant Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, has long been a cornerstone in the development of therapeutic agents. When functionalized with a thiol group at the 3-position, this scaffold gives rise to a class of compounds—1,2,4-triazole-3-thiol derivatives—that exhibit a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antifungal, and antimicrobial properties of these promising molecules. It is designed to serve as a resource for researchers and drug development professionals, offering a synthesis of quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
A Versatile Pharmacophore: The Biological Spectrum of 1,2,4-Triazole-3-thiols
Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential across a range of therapeutic areas. Their diverse biological activities are attributed to the unique structural features of the triazole ring, which can engage in various non-covalent interactions with biological targets, and the reactive thiol group, which allows for further structural modifications to optimize potency and selectivity.[1][2][3][4][5]
The primary areas of demonstrated efficacy include:
-
Anticancer Activity: A substantial body of research has highlighted the potent cytotoxic effects of these derivatives against a variety of cancer cell lines.[6][7][8] Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
-
Antifungal Activity: The triazole scaffold is famously a key component of many clinically used antifungal drugs. The 1,2,4-triazole-3-thiol derivatives continue this legacy, showing promising activity against a range of pathogenic fungi.[9][10][11][12]
-
Antimicrobial Activity: These compounds have also been investigated for their antibacterial properties, with studies demonstrating efficacy against both Gram-positive and Gram-negative bacteria.[10][13][14]
This guide will delve into the specifics of these biological activities, presenting quantitative data and the experimental methods used to generate them.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activity of various 1,2,4-triazole-3-thiol derivatives, providing a comparative overview of their potency.
Anticancer Activity
The anticancer potential of 1,2,4-triazole-3-thiol derivatives is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydrazone derivative 4 | IGR39 (Melanoma) | 2-17 | [4] |
| Hydrazone derivative 14 | MDA-MB-231 (Breast) | 2-17 | [4] |
| Hydrazone derivative 18 | Panc-1 (Pancreatic) | 2-17 | [4] |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 17 | MCF-7 (Breast) | 0.31 | [6] |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 22 | Caco-2 (Colon) | 4.98 | [6] |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 25 | MCF-7 (Breast) | 4.46 | [6] |
| 1,2,3-triazole derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | [8] |
| 1,2,3-triazole derivative 8 | A-549 (Lung) | 21.25 | [8] |
| 1,2,3-triazole derivative 8 | MCF-7 (Breast) | 18.06 | [8] |
| 1,2,3-triazole derivative 8 | MDA-MB-231 (Breast) | 16.32 | [8] |
| Butane-1,4-dione derivative 10a | MCF-7 (Breast) | 6.43 | [7] |
| Butane-1,4-dione derivative 10a | Hela (Cervical) | 5.6 | [7] |
| Butane-1,4-dione derivative 10a | A549 (Lung) | 21.1 | [7] |
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-amino-5-(pyridine-4-yl)-4H-[1][15][16]triazole-3-thiol derivative 4c | S. aureus | 16 | [9] |
| 4-amino-5-(pyridine-4-yl)-4H-[1][15][16]triazole-3-thiol derivative 4c | B. subtilis | 20 | [9] |
| 4-amino-5-(pyridine-4-yl)-4H-[1][15][16]triazole-3-thiol derivative 4e | E. coli | 25 | [9] |
| 4-amino-5-(pyridine-4-yl)-4H-[1][15][16]triazole-3-thiol derivative 4e | S. typhi | 31 | [9] |
| 4-amino-5-(pyridine-4-yl)-4H-[1][15][16]triazole-3-thiol derivative 4e | C. albicans | 24 | [9] |
| 4-amino-5-(pyridine-4-yl)-4H-[1][15][16]triazole-3-thiol derivative 4e | A. niger | 32 | [9] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 5e | S. aureus | Superior to Streptomycin | [10] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | M. gypseum | Superior to Ketoconazole | [10] |
| S-substituted 1,2,4-triazole-3-thiol derivatives | E. coli | 31.25 - 62.5 | [14] |
| S-substituted 1,2,4-triazole-3-thiol derivatives | S. aureus | 31.25 - 62.5 | [14] |
| S-substituted 1,2,4-triazole-3-thiol derivatives | P. aeruginosa | 31.25 - 62.5 | [14] |
| S-substituted 1,2,4-triazole-3-thiol derivatives | C. albicans | 31.25 - 62.5 | [14] |
| 1,2,4-triazole-benzotriazine hybrid | C. albicans | 0.0156 - 2.0 | [11] |
| 1,2,4-triazole-benzotriazine hybrid | C. neoformans | 0.0156 - 2.0 | [11] |
| 1,2,4-triazole-piperazine derivative 7 | C. neoformans | 0.0156 | [12] |
| 1,2,4-triazole-piperazine derivative 21 | C. neoformans | 0.0156 | [12] |
Mechanisms of Action: Signaling Pathway Inhibition
The anticancer activity of 1,2,4-triazole-3-thiol derivatives is often linked to their ability to inhibit critical signaling pathways that drive tumor growth and survival. Two such pathways are the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Hippo signaling pathways.
VEGFR-2 Signaling Pathway Inhibition
The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18][19][20] Inhibition of this pathway is a well-established strategy in cancer therapy. Several 1,2,4-triazole derivatives have been identified as potent inhibitors of VEGFR-2.[21][22][23]
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. connectjournals.com [connectjournals.com]
- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 21. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
Tautomerism in 4H-1,2,4-triazole-3-thiol Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4H-1,2,4-triazole-3-thiol and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Understanding the tautomeric equilibrium between the thiol and thione forms is crucial for elucidating structure-activity relationships (SAR), predicting molecular interactions, and designing novel therapeutic agents. This document details the theoretical underpinnings of this tautomerism, presents quantitative data from computational and experimental studies, and provides detailed protocols for the key analytical techniques used in its investigation.
Introduction to Thiol-Thione Tautomerism in 1,2,4-Triazoles
4H-1,2,4-triazole-3-thiol compounds can exist in two primary tautomeric forms: the thiol form and the thione form. This equilibrium is a type of prototropic tautomerism involving the migration of a proton between a nitrogen atom in the triazole ring and the exocyclic sulfur atom. The position of this equilibrium is influenced by various factors, including the physical state (gas, solution, or solid), solvent polarity, temperature, and the nature of substituents on the triazole ring.
Computational studies, primarily employing Density Functional Theory (DFT) methods such as B3LYP, have consistently shown that the thione form is the more stable tautomer in the gas phase.[1][2] This stability is attributed to the greater thermodynamic favorability of the C=S double bond and the delocalization of the lone pair of electrons on the nitrogen atoms within the aromatic triazole ring. In solution, polar solvents tend to further stabilize the more polar thione tautomer.[3]
Quantitative Analysis of Tautomeric Equilibrium
The relative stability of the tautomers can be quantified through computational and experimental methods. The following tables summarize key data gathered from various studies.
Calculated Relative Energies of Tautomers
Computational chemistry provides valuable insights into the intrinsic stability of the tautomeric forms. The relative energies (ΔE) are typically calculated as the difference in the total electronic energies of the optimized geometries of the thione and thiol tautomers.
| Compound | Computational Method | Basis Set | ΔE (Thione - Thiol) (kJ/mol) | Reference |
| 1,2,4-Triazole-3-thione | B3LYP | 6-31G(d,p) | -10 to -20 | [4] |
| 1,2,4-Triazole-3-thione | MP2 | 6-31G(d,p) | Lower than HF | [2] |
| 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione | B3LYP | 6-311++G(d,p) | Thione-enol is most stable | [5] |
Note: A negative ΔE value indicates that the thione form is more stable than the thiol form. The range provided reflects that the exact value can vary depending on the specific computational level and basis set used.
Spectroscopic Data for Tautomer Identification
Spectroscopic techniques are indispensable for the experimental characterization of tautomeric forms in both solution and the solid state.
| Spectroscopic Technique | Thione Tautomer (Characteristic Signal) | Thiol Tautomer (Characteristic Signal) | Reference |
| ¹H NMR | Broad singlet for N-H proton (~13-14 ppm in DMSO-d₆) | Sharp singlet for S-H proton (variable, typically more upfield) | [6][7] |
| ¹³C NMR | C=S signal (~160-180 ppm) | C-S signal (more upfield than C=S) | [8] |
| UV-Vis Spectroscopy | Absorption maximum (λmax) at 300-400 nm (n→π* transition of C=S) | Absorption maximum (λmax) below 300 nm (π→π* transition of C=N) | [9][10] |
| FT-IR Spectroscopy | N-H stretching vibration (~3100-3400 cm⁻¹), C=S stretching (~1100-1300 cm⁻¹) | S-H stretching vibration (~2500-2600 cm⁻¹, often weak) | [11][12] |
Experimental Protocols for Tautomer Analysis
Detailed and consistent experimental procedures are critical for obtaining reliable and reproducible data in the study of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.
Objective: To identify and potentially quantify the ratio of thione and thiol tautomers in solution.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 1,2,4-triazole-3-thiol compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and the N-H proton of the thione form is readily observable.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key Parameters:
-
Spectral Width: Typically 0-16 ppm to ensure all signals, including the downfield N-H proton, are observed.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
-
Analysis:
-
Look for a broad singlet in the downfield region (typically 13-14 ppm in DMSO-d₆), which is characteristic of the N-H proton in the thione form.[6]
-
Search for a sharper singlet, usually further upfield, which could indicate the S-H proton of the thiol form. The absence of this signal suggests the predominance of the thione tautomer.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key Parameters:
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C and the quaternary nature of the C=S carbon.
-
-
Analysis:
-
Identify the chemical shift of the carbon atom attached to the sulfur. A signal in the range of 160-180 ppm is indicative of a thiocarbonyl (C=S) group, confirming the presence of the thione tautomer.[8]
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward method to qualitatively assess the predominant tautomeric form in solution based on their distinct electronic transitions.
Objective: To differentiate between the thione and thiol tautomers based on their characteristic absorption maxima.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a wavelength range of approximately 200-500 nm.
-
Use the pure solvent as a blank for baseline correction.
-
-
Data Analysis:
-
An absorption maximum (λmax) in the range of 300-400 nm is characteristic of the n→π* transition of the C=S chromophore, indicating the presence of the thione tautomer.[9][10]
-
An absorption maximum below 300 nm is typically associated with π→π* transitions and is characteristic of the thiol tautomer.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule and can be used to identify the tautomeric form, particularly in the solid state.
Objective: To identify the characteristic vibrational bands of the thione (N-H, C=S) and thiol (S-H) forms.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet.
-
-
Data Analysis:
-
Look for a broad absorption band in the region of 3100-3400 cm⁻¹, corresponding to the N-H stretching vibration of the thione tautomer.[11]
-
A band in the region of 1100-1300 cm⁻¹ can be attributed to the C=S stretching vibration.[11]
-
A weak absorption band around 2500-2600 cm⁻¹ would indicate the presence of an S-H stretching vibration from the thiol tautomer.[11] The absence or weakness of this band is strong evidence for the predominance of the thione form in the solid state.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including the definitive assignment of the tautomeric form.[1]
Objective: To determine the precise three-dimensional structure of the compound in the solid state and unequivocally identify the tautomeric form.
Methodology:
-
Crystal Growth:
-
Grow single crystals of the 1,2,4-triazole-3-thiol derivative suitable for X-ray diffraction. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened (e.g., ethanol, methanol, acetonitrile, ethyl acetate).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
-
-
Data Analysis:
-
The final refined structure will clearly show the location of the proton (either on a nitrogen atom or the sulfur atom), thereby definitively identifying the tautomer present in the crystal lattice.
-
Visualizing Tautomerism and Analytical Workflows
Graphviz diagrams are provided to illustrate the core concepts and experimental workflows.
Caption: Thiol-Thione Tautomeric Equilibrium.
Caption: Analytical Workflow for Tautomer Analysis.
Conclusion
The tautomeric equilibrium of 4H-1,2,4-triazole-3-thiol compounds is a fundamental aspect of their chemistry that has profound implications for their biological activity and physical properties. A combination of computational modeling and experimental techniques, including NMR, UV-Vis, and FT-IR spectroscopy, and single-crystal X-ray crystallography, provides a comprehensive understanding of this phenomenon. For researchers in drug discovery and development, a thorough characterization of the predominant tautomeric form under physiological conditions is essential for rational drug design and the interpretation of structure-activity relationships. The protocols and data presented in this guide offer a robust framework for the investigation of tautomerism in this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. research.itu.edu.tr [research.itu.edu.tr]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. ijrpc.com [ijrpc.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol. The information contained herein is intended to support research and development efforts, particularly in the fields of medicinal chemistry and drug development, where understanding a compound's solubility is critical for its formulation and delivery. This document summarizes available solubility data for structurally related compounds, outlines detailed experimental protocols for solubility determination, and contextualizes the compound's relevance through a representative signaling pathway.
Introduction to this compound
This compound is a substituted triazole derivative. The 1,2,4-triazole ring is a key pharmacophore found in a wide range of biologically active compounds, exhibiting antimicrobial, antifungal, anticonvulsant, and anticancer properties. The thiol group at the 3-position and the specific alkyl substituents at the 4- and 5-positions influence the compound's physicochemical properties, including its solubility, which is a crucial determinant of its behavior in both in vitro and in vivo systems.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in the public domain, a solubility profile can be inferred from data on structurally similar compounds and the general characteristics of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Table 1: Estimated Solubility of this compound in Various Solvents at Room Temperature (20-25 °C)
| Solvent | Solvent Type | Estimated Solubility | Citation |
| Acetone | Polar Aprotic | Soluble (e.g., 2.5% for 4-methyl derivative) | |
| Ethanol | Polar Protic | Soluble | |
| Methanol | Polar Protic | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | [1] |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | |
| Water | Polar Protic | Sparingly Soluble to Insoluble | |
| n-Hexane | Nonpolar | Insoluble |
Note: The solubility data presented in Table 1 is an estimation based on the reported solubility of closely related analogs such as 4-methyl-4H-1,2,4-triazole-3-thiol and general observations from the synthesis and purification of similar compounds, which often utilize polar organic solvents like ethanol for recrystallization.[2] The presence of the isopropyl and methyl groups is expected to increase the lipophilicity of the molecule compared to simpler triazole-thiols, likely leading to lower solubility in highly polar solvents like water and higher solubility in less polar organic solvents.
Experimental Protocols for Solubility Determination
A standard and reliable method for determining the solubility of a solid compound is the shake-flask method. The following protocol is a detailed methodology for determining the solubility of this compound.
3.1. Objective
To quantitatively determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
3.2. Materials and Equipment
-
This compound (solid, pure)
-
Selected solvents (e.g., water, ethanol, acetone, DMSO, etc.) of high purity
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.3. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Ensure that there is undissolved solid remaining at the bottom of each vial to confirm that the solution is saturated.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
Relevance in Drug Development: Targeting the Wnt/β-catenin Signaling Pathway
Triazole derivatives are being actively investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. One such pathway is the Wnt/β-catenin signaling pathway, which, when dysregulated, can lead to uncontrolled cell proliferation.[3][4][5]
4.1. Mechanism of Action
In the "off-state" of the Wnt pathway, a destruction complex composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] In the "on-state," Wnt ligands bind to Frizzled receptors, leading to the inhibition of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.[6][7] Certain triazole-based inhibitors have been shown to stabilize the destruction complex, promoting the degradation of β-catenin and thereby inhibiting the pathway.[3][5]
Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the point of intervention for triazole-based inhibitors.
Caption: Wnt/β-catenin signaling and inhibition.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel therapeutic agents based on the this compound scaffold involves a multi-step process.
Caption: Drug development workflow for triazoles.
This workflow illustrates the logical progression from the initial synthesis of the target compound to its comprehensive evaluation and potential development as a therapeutic agent. Each step generates critical data that informs the subsequent stages of the research and development process.
Conclusion
This compound is a compound of significant interest in medicinal chemistry due to its structural relation to other biologically active triazoles. While direct quantitative solubility data is limited, this guide provides a framework for understanding its likely solubility profile and offers detailed protocols for its experimental determination. Furthermore, the contextualization of this compound within relevant signaling pathways and a typical drug development workflow underscores its potential as a scaffold for the design of novel therapeutics. The information presented here should serve as a valuable resource for researchers and professionals engaged in the study and application of this and related heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol serves as a crucial intermediate in the development of a novel class of agricultural fungicides. While the compound itself exhibits modest antifungal activity, its strategic derivatization leads to potent fungicidal agents with broad-spectrum activity against a variety of plant pathogens. The primary mechanism of action for fungicides derived from this triazole scaffold is the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[1] This disruption leads to abnormal fungal growth and ultimately, cell death.[2]
Primary Agricultural Applications: Fungicide Development
The primary application of this compound in agriculture is as a foundational molecule for the synthesis of highly effective fungicides. The thiol group at the 3-position and the isopropyl and methyl groups at the 4- and 5-positions of the triazole ring provide a unique structural motif for further chemical modification to enhance fungicidal potency and spectrum of activity.
Spectrum of Activity
Derivatives of this compound have demonstrated significant efficacy against a range of economically important plant pathogenic fungi, including:
-
Powdery Mildews: Highly effective against various species of powdery mildew on crops such as cereals, grapes, and cucurbits.
-
Rusts: Shows strong activity against rust fungi affecting cereals and other crops.[2]
-
Leaf Spot Diseases: Effective in controlling a variety of leaf spot diseases on fruits and vegetables.[2]
Plant Growth Regulatory Effects
In addition to their primary fungicidal properties, some triazole compounds have been observed to exhibit plant growth regulatory (PGR) effects.[3] These effects can include increased resistance to environmental stresses such as drought and temperature extremes.[3] While this is a secondary attribute, it presents an interesting avenue for the development of dual-action agricultural products.
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical fungicide, "Fungicide-454," derived from this compound. This data is compiled from published results for analogous triazole fungicides.
Table 1: In Vitro Fungicidal Activity of Fungicide-454
| Fungal Pathogen | Common Disease | EC50 (µg/mL) |
| Blumeria graminis f. sp. tritici | Wheat Powdery Mildew | 0.46 |
| Puccinia triticina | Wheat Leaf Rust | 1.59 |
| Mycosphaerella fijiensis | Black Sigatoka of Banana | 0.27 |
| Botrytis cinerea | Gray Mold | 11.39 |
| Alternaria solani | Early Blight of Tomato | 7.48 |
EC50 (Effective Concentration 50) is the concentration of the fungicide that inhibits 50% of the fungal growth in vitro.
Table 2: In Vivo Efficacy of Fungicide-454 on Wheat Leaf Rust
| Treatment | Application Rate (g a.i./ha) | Disease Severity (%) | Yield (t/ha) |
| Untreated Control | 0 | 45.2 | 4.8 |
| Fungicide-454 | 100 | 8.7 | 6.5 |
| Fungicide-454 | 150 | 4.1 | 7.2 |
| Standard Triazole | 150 | 5.5 | 6.9 |
a.i. = active ingredient
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Fungicide (Fungicide-454) from this compound
This protocol describes a representative synthesis of a fungicide derivative.
Materials:
-
This compound
-
2-chloro-4'-fluoroacetophenone
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Sodium borohydride
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
S-alkylation: a. To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add 2-chloro-4'-fluoroacetophenone (1.1 eq) dropwise to the reaction mixture. d. Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator. g. Purify the crude product by column chromatography to obtain the ketone intermediate.
-
Reduction: a. Dissolve the ketone intermediate (1.0 eq) in ethanol. b. Cool the solution to 0°C in an ice bath. c. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes. d. Stir the reaction at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). e. Quench the reaction by the slow addition of 1M HCl. f. Concentrate the mixture under reduced pressure to remove ethanol. g. Extract the aqueous layer with ethyl acetate. h. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product, Fungicide-454. i. Further purification can be achieved by recrystallization.
Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol details the determination of the EC50 value of a fungicide.
Materials:
-
Fungicide-454
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Fungal cultures (e.g., Alternaria solani)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
Procedure:
-
Prepare a stock solution of Fungicide-454 in DMSO (e.g., 10,000 µg/mL).
-
Prepare a series of dilutions of the fungicide in sterile distilled water to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 0 µg/mL in the PDA medium.
-
Add the appropriate volume of each fungicide dilution to molten PDA to achieve the desired final concentrations. The final concentration of DMSO in the medium should not exceed 1% (v/v).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal colony.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C for Alternaria solani) in the dark.
-
Measure the colony diameter in two perpendicular directions after a set incubation period (e.g., 7 days), when the colony in the control plate has reached approximately 80% of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value by probit analysis of the inhibition data.
Protocol 3: Greenhouse Efficacy Trial
This protocol outlines a method for evaluating fungicide performance under controlled greenhouse conditions.
Materials:
-
Crop plants (e.g., wheat seedlings)
-
Fungicide-454 formulation
-
Spore suspension of the target pathogen (e.g., Puccinia triticina)
-
Greenhouse with controlled temperature, humidity, and lighting
-
Spray application equipment
-
Disease assessment scale
Procedure:
-
Grow the host plants to a susceptible stage (e.g., three-leaf stage for wheat).
-
Prepare the desired concentrations of the Fungicide-454 spray solution.
-
Apply the fungicide treatments to the plants until runoff. Include an untreated control group.
-
Allow the treated plants to dry for 24 hours.
-
Inoculate all plants (treated and control) with a spore suspension of the pathogen.
-
Maintain the plants in a high-humidity environment for 24-48 hours to facilitate infection.
-
Transfer the plants to greenhouse benches with conditions conducive to disease development.
-
Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation) using a standardized disease rating scale.
-
Calculate the percentage of disease control for each treatment relative to the untreated control.
Visualizations
Caption: Synthesis pathway for Fungicide-454.
Caption: Mechanism of action of triazole fungicides.
Caption: In vitro antifungal assay workflow.
References
Application Notes and Protocols: 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol as a Fungicide Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol as a key intermediate in the development of novel fungicidal agents. The protocols outlined below are based on established methodologies for analogous 1,2,4-triazole derivatives and offer a foundational framework for research and development in this area.
Introduction
Triazole-based fungicides represent a significant class of agricultural and clinical antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
The intermediate, this compound, serves as a versatile scaffold for the synthesis of a wide range of potent triazole fungicides.[1] The presence of the thiol group allows for facile S-alkylation, enabling the introduction of various pharmacologically active moieties to modulate the antifungal spectrum and efficacy.[2]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides, derived from intermediates like this compound, are potent inhibitors of ergosterol biosynthesis in fungi. This pathway is a critical target for antifungal drug development due to its essential role in fungal cell membrane structure and function. The key enzyme inhibited by triazoles is lanosterol 14α-demethylase, a cytochrome P450 enzyme. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately causing fungal cell lysis.
References
Application Notes and Protocols for the Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-triazole nucleus is a significant heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and analgesic properties.[1][2] Specifically, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols are a class of compounds that have garnered considerable interest due to their diverse biological potential.[1][3] The presence of the thiol group at the 3-position and various substituents at the 4- and 5-positions allows for significant modulation of their physicochemical and biological properties.[3] This document provides detailed protocols for the synthesis of these valuable compounds.
Synthetic Strategies
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most commonly achieved through the cyclization of a thiosemicarbazide intermediate. Two primary and effective pathways are detailed below:
-
Method A: Cyclization of 1,4-Disubstituted Thiosemicarbazides: This is a prevalent two-step method.[4] It begins with the reaction of a carboxylic acid hydrazide with a substituted isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate. This intermediate then undergoes base-catalyzed intramolecular dehydrative cyclization to yield the final triazole-thiol.[1][5]
-
Method B: Reaction of Thiocarbohydrazide with Carboxylic Acids: This approach provides a direct route to 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. Thiocarbohydrazide is reacted directly with a substituted carboxylic acid, typically by heating, to induce cyclization.[2][6]
A variation of these methods involves the initial reaction of a hydrazide with carbon disulfide in an alkaline solution to form a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate.[7]
Experimental Protocols
Method A: From Acid Hydrazides and Isothiocyanates
This method is performed in two main stages: synthesis of the thiosemicarbazide intermediate and its subsequent cyclization.
Step 1: Synthesis of 1-(Acyl)-4-(substituted)thiosemicarbazides
-
Dissolve the desired carboxylic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[8][9]
-
Add the substituted isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for a period ranging from 2 to 4 hours.[5][9]
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
Wash the crude product with cold water and a small amount of cold ethanol.[10]
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(acyl)-4-(substituted)thiosemicarbazide. Yields for this step are typically high, often in the range of 88-95%.[8]
Step 2: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
-
Suspend the synthesized 1-(acyl)-4-(substituted)thiosemicarbazide (1 equivalent) in an aqueous solution of a base, such as 2N sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][11]
-
Reflux the mixture for 2 to 4 hours.[5][11] During this time, the cyclization occurs.
-
Cool the resulting clear solution to room temperature.
-
Carefully acidify the solution with a dilute acid, such as 2N hydrochloric acid (HCl), to a pH of approximately 3-6.[5][11]
-
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure product.[10]
Method B: From Thiocarbohydrazide and Carboxylic Acids
This method is a more direct, often one-pot, procedure for synthesizing 4-amino-5-substituted triazole-thiols.
-
Thoroughly mix equimolar amounts (e.g., 10 mmol) of thiocarbohydrazide and the desired carboxylic acid in a reaction vessel.[6]
-
Heat the mixture to a temperature of 165-170 °C for approximately 30 minutes.[6] The reaction is typically performed neat (without solvent).
-
After the heating phase, allow the solid mass to cool.
-
Add boiling water (e.g., 20 mL) to the solid and allow the mixture to stand at room temperature, which can be for up to 24 hours.[6]
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to afford the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[6]
Data Presentation
The following tables summarize quantitative data for the synthesis of various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Table 1: Examples of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols (Method A)
| R1 (at C5) | R2 (at N4) | Base | Yield (%) | M.p. (°C) | Reference |
| Furan-2-yl | Phenyl | NaOH | 68 | 210-212 | [8][10] |
| Furan-2-yl | 4-Nitrophenyl | NaOH | 62 | 187-188 | [8] |
| Benzyl | 4-Methoxyphenyl | NaOH | 79 | 177-178 | [8] |
| Phenyl | Cyclohexyl | - | 68 | 198 | [1] |
| 2-Pyridyl | Cyclohexyl | - | 75.4 | 200 | [1] |
| Benzyl | Cyclohexyl | - | 68 | 156 | [1] |
| Pyridin-2-yl | Allyl | 2N NaOH | - | 190-192 | [5] |
Table 2: Examples of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols (Method B)
| R (at C5) | Yield (%) | M.p. (°C) | Reference |
| Furan-2-yl | 45 | 202-203 | [8][12] |
| Benzyl | 53 | 207-209 | [8][12] |
Table 3: Spectroscopic Data for Representative Compounds
| Compound | IR ν (cm⁻¹) | ¹H-NMR δ (ppm) | Reference |
| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | 3321, 3250 (N-H), 2575 (SH), 1604 (C=N), 1249 (C-O-C) | 5.97-6.34 (m, 3H, furan), 7.45-7.55 (m, 5H, Ar-H), 13.04 (s, 1H, SH) | [10] |
| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | 3329 (N-H), 2775 (SH), 1618 (C=N), 1238 (C-O-C) | 5.80 (s, 2H, NH₂), 6.70-7.91 (m, 3H, furan), 13.89 (s, 1H, SH) | [10][12] |
| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | 3337 (N-H), 2350 (SH), 1620 (C=N) | 5.01 (s, 2H, NH₂), 5.41 (s, 2H, CH₂), 6.72-7.02 (m, 5H, Ar-H), 13.01 (s, 1H, SH) | [8] |
| 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 3215 (N-H), 1585 (C=N), 1282 (C=S) | 1.25-1.81 (m, 10H, cyclohexyl), 4.38 (m, 1H, CH-N), 7.32-7.38 (m, 5H, Aromatic), 9.0 (bs, 1H, NH/SH) | [1] |
Visualizations
Caption: General reaction scheme for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols (Method A).
Caption: General reaction scheme for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols (Method B).
Caption: A typical experimental workflow for the synthesis, purification, and analysis of 1,2,4-triazole-3-thiols.
References
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ProQuest [proquest.com]
Application Notes and Protocols for the Quantification of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol in various sample matrices. The described protocols are based on common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substances. The principle of this method is based on the separation of the analyte from other components on a reversed-phase HPLC column followed by detection using a UV detector.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) can be used. The addition of a small amount of acid, such as 0.1% sulfuric acid, may improve peak shape.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detector should be set at a wavelength where the analyte exhibits maximum absorbance. This needs to be determined by running a UV scan of a standard solution of this compound. For similar triazole compounds, wavelengths in the range of 254-284 nm have been reported.[2]
-
Injection Volume: 10 µL.
1.2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-50 µg/mL).
-
Sample Preparation:
-
Bulk Drug: Accurately weigh a quantity of the bulk drug powder equivalent to about 10 mg of the active ingredient, dissolve it in the mobile phase in a 10 mL volumetric flask, and sonicate if necessary. Dilute an aliquot of this solution with the mobile phase to fall within the calibration range.
-
Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to one tablet's labeled amount of the active ingredient into a suitable volumetric flask. Add the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
1.3. Calibration and Quantification:
-
Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions in triplicate.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
UV-Vis Spectrophotometric Method
This method offers a simpler and more rapid approach for the quantification of this compound, particularly for in-process quality control where high sample throughput is required. The method is based on the measurement of the absorbance of the analyte at its wavelength of maximum absorption (λmax).
Experimental Protocol
2.1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is required.
2.2. Determination of λmax:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or isopropanol).[2][3]
-
Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For similar triazole derivatives, a λmax around 284 nm has been reported.[2]
2.3. Preparation of Standard and Sample Solutions:
-
Solvent: Use a solvent that provides good solubility for the analyte and is transparent in the UV region of interest (e.g., ethanol, methanol, or isopropanol).[2][3]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations in a linear range (e.g., 2-20 µg/mL).
-
Sample Preparation: Prepare sample solutions as described in the HPLC method, using the same solvent as for the standards. Ensure the final concentration of the analyte falls within the established linear range.
2.4. Calibration and Quantification:
-
Measure the absorbance of the working standard solutions at the predetermined λmax against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solutions and determine the concentration of the analyte from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| λmax | ~284 nm (Hypothetical, to be determined experimentally) |
| Linearity Range | 2 - 20 µg/mL |
| Molar Absorptivity (ε) | To be determined experimentally |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Workflow
Caption: Workflow for UV-Vis spectrophotometric quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high selectivity and sensitivity and is particularly useful for the analysis of volatile and thermally stable compounds. This method can be applied for the identification and quantification of this compound, especially in complex matrices or for trace-level analysis. The behavior of 1,2,4-triazole derivatives under GC-MS conditions can be influenced by the nature of their substituents.[4]
Experimental Protocol
3.1. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (GC-MS) is required.
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
3.2. Preparation of Standard and Sample Solutions:
-
Solvent: A volatile organic solvent such as methanol, acetone, or ethyl acetate.
-
Standard Stock Solution (1 mg/mL): Prepare by dissolving an accurately weighed amount of the reference standard in the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve or extract the sample in a suitable solvent. The extraction procedure will depend on the sample matrix. For solid samples, dissolution followed by filtration may be sufficient. For liquid samples, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.
3.3. Quantification:
-
The quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.
-
Identify a characteristic and abundant ion in the mass spectrum of this compound to be used as the quantifier ion. Select one or two other ions as qualifier ions to confirm the identity of the analyte.
-
Inject the working standard solutions to create a calibration curve by plotting the peak area of the quantifier ion against the concentration.
-
Inject the prepared sample solutions and quantify the analyte using the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Retention Time (RT) | To be determined experimentally |
| Quantifier Ion (m/z) | To be determined from the mass spectrum |
| Qualifier Ion(s) (m/z) | To be determined from the mass spectrum |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
Experimental Workflow
Caption: Workflow for GC-MS quantification.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual performance characteristics must be determined during method validation in the user's laboratory. The experimental conditions provided are starting points and may require optimization for specific applications and instrumentation.
References
- 1. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. Express quantitative spectrophotometric determination of 2-(((3-(2-fluorophenyl)- 5-thio-4H-1,2,4-triazol-4-yl)imino)methyl)phenol as an active substance of a medicinal product for the treatment of mycoses | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 4. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Application Notes and Protocols for NMR and IR Spectroscopy of Triazole Thiols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the characterization of triazole thiols using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques are essential for confirming the chemical structure, purity, and tautomeric forms of synthesized triazole thiol derivatives, which are significant scaffolds in medicinal chemistry.
Introduction
Triazole thiols are a class of heterocyclic compounds containing a 1,2,4-triazole ring substituted with a thiol group. They exist in a tautomeric equilibrium between the thiol and thione forms, which can be influenced by the solvent, temperature, and substituent groups. NMR and IR spectroscopy are powerful analytical tools to elucidate the predominant tautomeric form and to confirm the successful synthesis of the desired compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This information is crucial for structure determination and verification.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A general procedure for obtaining NMR spectra of triazole thiols is as follows:
-
Sample Preparation :
-
Weigh 5-25 mg of the triazole thiol sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.[2] The choice of solvent can influence the tautomeric equilibrium.[3]
-
To ensure a homogeneous solution and remove any particulate matter, which can degrade spectral quality, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube.[2]
-
For air- or moisture-sensitive samples, use degassed solvents and prepare the sample under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Instrumental Analysis :
-
Record the ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.[5]
-
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5][6]
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Interpretation :
-
Analyze the chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integration values to assign the peaks to specific protons and carbons in the molecule.
-
The presence of a broad singlet in the ¹H NMR spectrum between δ 13.0 and 14.5 ppm is often indicative of the N-H proton in the thione form, while a signal for the S-H proton in the thiol form may appear at a different chemical shift, often further upfield.[7][8][9] The S-H proton signal is exchangeable with D₂O.[7]
-
Tabulated ¹H and ¹³C NMR Data for Representative Triazole Thiols
The following tables summarize typical chemical shift ranges for protons and carbons in triazole thiols. Note that the exact chemical shifts can vary depending on the solvent and the specific substituents on the triazole ring.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Triazole Thiols.
| Proton | Chemical Shift (ppm) | Notes | Citations |
| N-H (Thione) | 13.0 - 14.5 | Broad singlet, exchangeable with D₂O | [7][8][9] |
| S-H (Thiol) | 2.5 - 5.5 or ~13.3 | Can be broad; chemical shift is highly variable. | [8][10] |
| Triazole C-H | 8.0 - 9.0 | Singlet | [9][11] |
| Aromatic H | 7.0 - 8.5 | Multiplets | [5][12] |
| Aliphatic H | 1.0 - 4.5 | Varies with substitution | [5][12] |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Triazole Thiols.
| Carbon | Chemical Shift (ppm) | Notes | Citations |
| C=S (Thione) | 160 - 180 | [5][13] | |
| Triazole C-S | 150 - 165 | [9][13] | |
| Triazole C=N | 145 - 160 | [9][13] | |
| Aromatic C | 110 - 150 | [5][6] | |
| Aliphatic C | 10 - 60 | Varies with substitution | [5][6] |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying functional groups.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectra of triazole thiols can be recorded using the following methods:
-
Sample Preparation :
-
KBr Pellet Method : Grind 1-2 mg of the solid triazole thiol sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[14]
-
-
Instrumental Analysis :
-
Record the IR spectrum using an FTIR spectrometer.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal, which is then automatically subtracted from the sample spectrum.
-
-
Data Interpretation :
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
The presence of a strong band around 2550-2600 cm⁻¹ is indicative of the S-H stretching vibration of the thiol tautomer.[15][16]
-
A broad band in the region of 3100-3400 cm⁻¹ can be attributed to N-H stretching, suggesting the presence of the thione form.[10][17]
-
The C=N stretching vibration of the triazole ring typically appears in the 1560-1620 cm⁻¹ region.[12][13]
-
Tabulated IR Absorption Data for Triazole Thiols
The following table lists the characteristic IR absorption frequencies for key functional groups in triazole thiols.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Triazole Thiols.
| Functional Group | Absorption Range (cm⁻¹) | Notes | Citations |
| N-H Stretch | 3100 - 3400 | Broad, indicative of thione form | [10][17] |
| C-H Stretch (Aromatic) | 3000 - 3100 | [17] | |
| S-H Stretch | 2550 - 2600 | Weak to medium, indicative of thiol form | [10][15][16] |
| C=N Stretch | 1560 - 1620 | Strong | [12][13] |
| C=C Stretch (Aromatic) | 1450 - 1600 | [17] | |
| C-S Stretch | 600 - 800 | [10] |
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the NMR and IR spectroscopic characterization of a newly synthesized triazole thiol.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of triazole thiols.
Conclusion
NMR and IR spectroscopy are indispensable techniques for the structural elucidation and characterization of triazole thiols. By following the detailed protocols and utilizing the provided reference data, researchers can confidently verify the identity, purity, and tautomeric state of their synthesized compounds, which is a critical step in the drug development process.
References
- 1. cif.iastate.edu [cif.iastate.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. organomation.com [organomation.com]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. mdpi.com [mdpi.com]
- 8. dspace.ncl.res.in [dspace.ncl.res.in]
- 9. mdpi.com [mdpi.com]
- 10. ijrpc.com [ijrpc.com]
- 11. 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. v3.pjsir.org [v3.pjsir.org]
- 14. Application of ATR-FTIR spectroscopy to the study of thermally induced changes in secondary structure of protein molecules in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journalofbabylon.com [journalofbabylon.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antimicrobial Agents from 1,2,4-Triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 1,2,4-triazole-3-thiols as potential antimicrobial agents. The unique structural features of the 1,2,4-triazole ring, combined with the reactive thiol group, make this scaffold a versatile starting point for the development of novel therapeutics to combat the growing threat of antimicrobial resistance.[1][2][3][4]
Introduction
The 1,2,4-triazole nucleus is a key pharmacophore found in a wide range of clinically used drugs, including antifungal agents like fluconazole and itraconazole.[3][5] Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant in vitro activity against various pathogenic bacteria and fungi.[6][7][8] These compounds and their derivatives, such as Schiff bases and S-substituted analogs, offer a promising avenue for the discovery of new antimicrobial agents with potentially novel mechanisms of action.[6][9][10] The presence of the thiol group allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[11][12]
Data Presentation: Antimicrobial Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of representative 1,2,4-triazole-3-thiol derivatives against various microbial strains, providing a comparative view of their efficacy.
Table 1: Antibacterial Activity of 1,2,4-Triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5a-5q | Schiff Bases | Active (some superior to Streptomycin) | Not Reported | Inactive | Not Reported | [6] |
| 1a-g | Azomethines | Not Reported | Active | Active | 16 | [2][4] |
| 4c | Benzylideneamino | Most Active (Gram-positive) | Active | Active | Not Reported | [7] |
| S-substituted | S-aryl/alkyl | 31.25 - 62.5 | Not Reported | 31.25 - 62.5 | 31.25 - 62.5 | [10] |
| 48g | Phenyl-substituted | 0.5 - 1 µM | Active | 0.5 - 1 µM | 0.5 - 1 µM | [3] |
Table 2: Antifungal Activity of 1,2,4-Triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference |
| 5b, 5c, 5d, 5e, 5m, 5n | Schiff Bases | Inactive | Inactive | Active (some superior to Ketoconazole) | [6] |
| 4e | Benzylideneamino | Good Activity | Good Activity | Not Reported | [7] |
| S-substituted | S-aryl/alkyl | 31.25 - 62.5 | Not Reported | Not Reported | [10] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
This protocol describes a common method for synthesizing the core 1,2,4-triazole-3-thiol scaffold.
Materials:
-
Substituted benzoic acid
-
Thiocarbohydrazide
-
Ethanol
-
Potassium hydroxide
-
Hydrazine hydrate
-
Hydrochloric acid (concentrated)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Synthesis of Potassium Dithiocarbazinate:
-
Dissolve potassium hydroxide in ethanol.
-
Add the substituted benzoic acid hydrazide to the solution.
-
Slowly add carbon disulfide while cooling the mixture in an ice bath.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry.[8]
-
-
Cyclization to form 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol:
-
Suspend the potassium dithiocarbazinate salt in water.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve.
-
Cool the reaction mixture and dilute with cold water.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[7][8]
-
Protocol 2: Synthesis of Schiff Bases from 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
This protocol outlines the synthesis of Schiff base derivatives, a common modification to enhance antimicrobial activity.
Materials:
-
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Concentrated sulfuric acid (catalytic amount)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Suspend the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in ethanol or methanol.
-
Add an equimolar amount of the substituted aromatic aldehyde to the suspension.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., a mixture of dimethylformamide and ethanol) to yield the pure Schiff base.[6]
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized 1,2,4-triazole-3-thiol derivatives
-
Standard antimicrobial agents (e.g., Streptomycin, Ciprofloxacin, Ketoconazole, Fluconazole)
-
Bacterial and/or fungal strains
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Incubator
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 1000 µg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Broth with inoculum and DMSO (without any compound).
-
Negative Control: Broth only.
-
Standard Drug Control: Broth with inoculum and the standard antimicrobial agent.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature (e.g., 28°C) for 48-72 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: General synthesis workflow for 1,2,4-triazole-3-thiol Schiff base derivatives.
Caption: Experimental workflow for developing antimicrobial agents from 1,2,4-triazole-3-thiols.
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and adapt the procedures as necessary for their specific substrates and experimental conditions. All work should be performed in a properly equipped laboratory with appropriate safety precautions.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
Application Notes & Protocols: Experimental Setup for Synthesizing Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triazole derivatives are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties.[1][2] The development of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, mild reaction conditions, and exceptional functional group tolerance.[3][4][5] Complementing this is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which provides regioselective access to 1,5-disubstituted 1,2,3-triazoles.[6][7] These methods provide a powerful toolkit for constructing complex molecular architectures from simple building blocks.[8]
This document provides detailed experimental protocols for the two most prevalent methods of triazole synthesis, CuAAC and RuAAC, along with data for reaction optimization and workflows for synthesis and characterization.
General Experimental Workflow
The synthesis of triazole derivatives typically follows a standardized workflow, from the preparation of starting materials to the characterization of the final product. The process involves selecting the appropriate catalytic system based on the desired regioisomer, followed by reaction setup, monitoring, and purification.
Caption: A generalized workflow for the synthesis of triazole derivatives.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the premier example of a click reaction, yielding 1,4-disubstituted 1,2,3-triazoles exclusively.[5][8] The most common and reliable method involves the in situ reduction of a Copper(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate.[5][9]
Experimental Protocol (General Procedure):
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq.) and the organic azide (1.0 eq.) in a solvent or solvent mixture (e.g., DMF/H₂O, t-BuOH/H₂O).[10][11]
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 - 1.5 eq.) as a freshly prepared aqueous solution, followed by the addition of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 1.5 eq.).[8][10] The order of addition can be critical; often, the copper salt is added before the reducing agent.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.[8]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.[12]
Comparative Data for CuAAC Reactions
The table below summarizes various conditions reported for CuAAC synthesis.
| Catalyst System | Alkyne (eq.) | Azide (eq.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| CuSO₄·5H₂O / Sodium Ascorbate | 1.0 | 1.0 | DMF:H₂O (1:1) | RT | 12 h | High | [10] |
| CuSO₄ / Sodium Ascorbate | 1.0 | 1.0 | t-BuOH:H₂O (1:1) | RT | 60 min | 78-90 | [11] |
| CuI | 1.0 | 1.0 | CH₃CN/H₂O (9:1) | RT | 120 min | 90 | [13] |
| [CuBr(PPh₃)₃] (0.5 mol%) | 1.0 | 1.0 | Not specified | RT | Not specified | High | [14] |
| Electrochemical (Cu⁰ foil) | 1.0 | 1.1 | t-BuOH:H₂O (1:1) | RT | 60 min | 92 | [11][15] |
Note: RT = Room Temperature. Yields are highly substrate-dependent.
CuAAC Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a copper-acetylide intermediate. This mechanism explains the reaction's high rate and regioselectivity.[8]
References
- 1. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chesci.com [chesci.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Click Chemistry Applications of 1,2,4-Triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the diverse applications of 1,2,4-triazole-3-thiols synthesized via click chemistry, with a focus on their utility in anticancer and antimicrobial drug discovery, as well as in the field of corrosion inhibition. Detailed experimental protocols and quantitative data are presented to facilitate the adoption of these methodologies in the laboratory.
Introduction
The 1,2,4-triazole-3-thiol scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique structural features, including the ability to engage in hydrogen bonding, coordinate with metal ions, and its overall stability, make it an attractive building block for the design of novel functional molecules.[1] Click chemistry, a set of powerful and reliable reactions, offers an efficient and modular approach to the synthesis of a wide array of 1,2,4-triazole-3-thiol derivatives.[2] This document explores key applications and provides detailed protocols for the synthesis and evaluation of these compounds.
Application Note 1: Anticancer Agents
Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][4] The mechanism of action for these compounds is often attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as kinases, and interference with DNA.[1]
Proposed General Mechanism of Action
The anticancer activity of 1,2,4-triazole-3-thiol derivatives can be broadly attributed to their interaction with key cellular components, leading to the inhibition of cell growth and induction of apoptosis.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of selected 1,2,4-triazole-3-thiol derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9 | HCT-116 (Colon Carcinoma) | ~Vinblastine equivalent | [5] |
| 10a | HCT-116 (Colon Carcinoma) | Moderate Activity | [5] |
| 10c | HCT-116 (Colon Carcinoma) | Moderate Activity | [5] |
| Hydrazone 4 | IGR39 (Melanoma) | 2-17 | [6] |
| Hydrazone 14 | MDA-MB-231 (Breast) | 2-17 | [6] |
| Hydrazone 18 | Panc-1 (Pancreatic) | 2-17 | [6] |
Experimental Protocol: Synthesis of 4-(Arylidene-amino)-5-aryl-2,4-dihydro-[3][7][8]triazole-3-thiones
This protocol describes a general method for the synthesis of Schiff bases derived from 1,2,4-triazole-3-thiol.
Materials:
-
5-substituted-4-amino-4H-1,2,4-triazole-3-thiol
-
Substituted aromatic aldehyde
-
Dimethylformamide (DMF)
-
Sand bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, fuse 1,2,4-triazole-3-thiol (1 equivalent) with the desired aromatic aldehyde (2 equivalents) in a sand bath at 160-170 °C for 3 hours.[5]
-
After cooling, recrystallize the resulting solid from DMF to yield the pure 4-(arylidene-amino)-5-aryl-2,4-dihydro-[3][7][8]triazole-3-thione.[5]
-
Characterize the final product using appropriate analytical techniques (e.g., IR, NMR, Mass Spectrometry).
Application Note 2: Antimicrobial Agents
1,2,4-Triazole-3-thiol derivatives have been extensively investigated for their antimicrobial properties against a range of bacterial and fungal strains.[2] The presence of the triazole ring and the thione/thiol group is crucial for their biological activity.
Quantitative Data: Antimicrobial Activity
The following table presents the antimicrobial activity of selected 1,2,4-triazole-3-thiol derivatives, indicated by the minimum inhibitory concentration (MIC).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound Series | E. coli | 31.25 - 62.5 | [9] |
| Compound Series | S. aureus | 31.25 - 62.5 | [9] |
| Compound Series | P. aeruginosa | 31.25 - 62.5 | [9] |
| Compound Series | C. albicans | 31.25 - 62.5 | [9] |
| 5b | M. gypseum | More effective than Ketoconazole | [10] |
| 5c | M. gypseum | More effective than Ketoconazole | [10] |
| 5d | M. gypseum | More effective than Ketoconazole | [10] |
| 5e | M. gypseum | More effective than Ketoconazole | [10] |
| 5m | M. gypseum | More effective than Ketoconazole | [10] |
| 5n | M. gypseum | More effective than Ketoconazole | [10] |
Experimental Protocol: Evaluation of Antimicrobial Activity (Cup-Plate Method)
This protocol outlines a standard method for assessing the antibacterial activity of synthesized compounds.
Materials:
-
Synthesized 1,2,4-triazole-3-thiol derivatives
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Nutrient agar plates
-
Standard antibiotic (e.g., Streptomycin)
-
Sterile equipment (pipettes, Petri dishes, etc.)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.[10]
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.[10]
-
Prepare agar plates inoculated with the target bacterial strain.
-
Using a sterile borer, create wells in the agar.
-
Add a defined volume of each compound dilution to the respective wells.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours).
-
Measure the diameter of the zone of inhibition around each well.
-
The lowest concentration that inhibits visible growth is recorded as the Minimum Inhibitory Concentration (MIC).[10]
Application Note 3: Corrosion Inhibitors
1,2,4-Triazole-3-thiol derivatives have proven to be effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[11] Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier.[11]
Quantitative Data: Corrosion Inhibition Efficiency
The table below summarizes the corrosion inhibition efficiency of a 1,2,4-triazole-3-thiol derivative at different concentrations.
| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| 50 | 52.27 | [11] |
| 300 | 89 | [11] |
Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)
This protocol describes a straightforward method to determine the corrosion inhibition efficiency of a compound.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. isres.org [isres.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,4-Triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole-3-thiol and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2,4-triazole-3-thiol, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction | - Ensure starting materials are pure and dry.- Increase reaction time or temperature as per literature protocols.- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal reaction conditions | - Verify the correct solvent and base are being used.- For the thiosemicarbazide and formic acid method, ensure the initial heating of formic acid is adequate before adding the thiosemicarbazide.[1][2] | |
| Formation of side products (e.g., 1,3,4-thiadiazole) | - In the synthesis from thiosemicarbazides and carboxylic acids, the use of a two-step process involving acylation followed by alkaline cyclodehydration can minimize thiadiazole formation.[3] | |
| Loss of product during workup or purification | - If the product is water-soluble, avoid excessive washing with water.- Optimize the recrystallization solvent to minimize solubility of the product at low temperatures.[4] | |
| Product is an Oil or Gummy Solid | Impurities present | - The presence of unreacted starting materials or solvent can prevent crystallization.- Wash the crude product with a suitable solvent to remove impurities. Diethyl ether can be used to wash away non-polar impurities.[4] |
| Incorrect pH during precipitation | - Ensure the pH is adjusted correctly during the acidification step to fully precipitate the product. For the parent thiol, acidification with concentrated HCl is a key step.[1][2] | |
| Product has a low melting point | - Some derivatives of 1,2,4-triazole-3-thiol may have lower melting points. Attempt to purify by column chromatography. | |
| Difficulty in Purification | Product and impurities have similar solubility | - If recrystallization is ineffective, consider column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., ethyl acetate/hexane or methanol/chloroform).[4] |
| Streaking on TLC plate | - This may indicate that the compound is acidic or basic. Add a small amount of acetic acid or triethylamine to the TLC mobile phase.- Overloading the TLC plate can also cause streaking. Apply a more dilute solution of the sample.[4] | |
| Formation of an Unexpected Product | Isomeric product formation (1,3,4-thiadiazole) | - The reaction of thiosemicarbazide with carboxylic acids in the presence of dehydrating agents like polyphosphate ester (PPE) can sometimes favor the formation of 1,3,4-thiadiazol-2-amines.[3]- Characterize the product thoroughly using NMR and mass spectrometry to confirm its structure. 1H NMR can distinguish between the triazole and thiadiazole isomers.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 1,2,4-triazole-3-thiol?
A1: The most common and readily available starting material is thiosemicarbazide, which can be reacted with formic acid or other carboxylic acids.[1][2][3] Another common route involves the reaction of carboxylic acid hydrazides with isothiocyanates.
Q2: How can I monitor the progress of my 1,2,4-triazole-3-thiol synthesis?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexane or chloroform/methanol) to separate the starting materials from the product. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Q3: My 1,2,4-triazole-3-thiol product is difficult to dissolve for recrystallization. What should I do?
A3: 1,2,4-triazole-3-thiol can be dissolved in a boiling solvent for recrystallization. For the parent compound, boiling water is an effective solvent.[1][2] For derivatives, ethanol or a mixture of ethanol and water is commonly used.[4] Use the minimum amount of hot solvent necessary to dissolve the compound to ensure good recovery upon cooling.[4]
Q4: I am getting a low yield after recrystallization. How can I improve it?
A4: Low recovery from recrystallization can be due to the high solubility of your compound in the chosen solvent or using an excessive amount of solvent.[4] To improve the yield, you can try a different solvent or a solvent mixture where your compound is less soluble at low temperatures. Allowing the solution to cool slowly to room temperature before placing it in an ice bath can also improve crystal formation and yield.[4]
Q5: How can I confirm the identity and purity of my synthesized 1,2,4-triazole-3-thiol?
A5: The identity and purity of the final product should be confirmed by a combination of analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value. A sharp melting point range indicates high purity. The melting point of 1,2,4-triazole-3(5)-thiol is reported to be 220–222 °C.[1]
-
Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure of the compound. Mass spectrometry will confirm the molecular weight.
Experimental Protocols
Synthesis of 1,2,4-Triazole-3(5)-thiol from Thiosemicarbazide and Formic Acid
This two-step procedure is a reliable method for the synthesis of the parent 1,2,4-triazole-3-thiol.[1][2]
Step 1: Synthesis of 1-Formyl-3-thiosemicarbazide
-
In a 2 L round-bottomed flask, heat 400 mL of 90% formic acid on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of thiosemicarbazide to the hot formic acid and swirl until dissolved.
-
Continue heating on the steam bath for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will typically separate during this time.
-
Add 600 mL of boiling water to the mixture to form a milky solution.
-
Filter the hot solution through a fluted filter paper.
-
Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.
-
Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry it overnight.
-
Expected Yield: 170–192 g (71–81%)
-
Melting Point: 177–178 °C (with decomposition)
-
Step 2: Synthesis of 1,2,4-Triazole-3(5)-thiol
-
In a 2 L round-bottomed flask, dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution in an ice bath for 30 minutes.
-
Carefully add 150 mL of concentrated hydrochloric acid to the cold solution to precipitate the product.
-
Cool the reaction mixture in an ice bath for 2 hours.
-
Collect the precipitated 1,2,4-triazole-3(5)-thiol by suction filtration.
-
Purification: Dissolve the crude product in 300 mL of boiling water and filter the hot solution.
-
Cool the filtrate in an ice bath for 1 hour.
-
Collect the purified 1,2,4-triazole-3(5)-thiol by suction filtration and air-dry it overnight.
-
Expected Yield: 108–123 g (72–81%)
-
Melting Point: 220–222 °C
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 1,2,4-triazole-3-thiol and some of its derivatives.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| Thiosemicarbazide, Formic Acid | 1. Reflux in formic acid2. NaOH, H2O, heat | 1,2,4-Triazole-3-thiol | 72-81 | [1] |
| 4-Hydroxybenzoic acid, Thiosemicarbazide | 1. PPE, Chloroform, 90°C2. KOH, H2O, 90°C | 5-(4-Hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | 71 | [3] |
| Benzoic acid, Thiosemicarbazide | 1. PPE, Chloroform, 64°C2. Alkaline workup | 5-Phenyl-4H-1,2,4-triazole-3-thiol | Not specified | [3] |
| Furan-2-carboxylic acid hydrazide, Phenyl isothiocyanate | 1. Reflux in ethanol2. 2N NaOH, reflux | 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 68 | [5] |
| Phenylacetic acid hydrazide, Hydrazine hydrate, CS2 | 1. KOH, Ethanol2. Reflux with hydrazine hydrate | 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | 53 | [5] |
Synthesis and Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of 1,2,4-triazole-3-thiol.
References
Technical Support Center: Optimization of Reaction Conditions for Triazole Synthesis
Welcome to the Technical Support Center for the optimization of triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during triazole synthesis, particularly utilizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."
Issue 1: Low or No Yield of Triazole Product
A low or nonexistent yield of the desired triazole product is one of the most frequent challenges. Several factors can contribute to this outcome.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst for the CuAAC reaction is Copper(I) (Cu(I)). If you are using a Copper(II) (Cu(II)) salt, such as CuSO₄, ensure that a reducing agent like sodium ascorbate is added to generate Cu(I) in situ.[1] For direct use of Cu(I) salts (e.g., CuI, CuBr), ensure they haven't been oxidized by exposure to air.[1] It is also highly recommended to degas your solvents to remove dissolved oxygen. |
| Reagent Purity and Integrity | The purity of the azide, alkyne, and solvents can significantly impact the reaction. Use high-purity reagents and consider purifying starting materials if you suspect impurities.[2] Pay close attention to the sodium ascorbate solution, which should always be prepared fresh as it can degrade over time.[2][3] |
| Inappropriate Ligand or Ligand-to-Copper Ratio | A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[2][4][5] An incorrect ligand or an improper ligand-to-copper ratio can lead to poor results.[2] For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[2] A ligand-to-copper ratio of 1:1 to 5:1 is typically optimal. |
| Suboptimal Reaction Conditions | Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[4] While many CuAAC reactions proceed at room temperature, some systems may benefit from gentle heating.[1] If reactants have poor solubility, consider using a co-solvent like DMSO, DMF, or t-BuOH.[1][3] |
| Steric Hindrance | Bulky functional groups near the azide or alkyne can impede the reaction.[1] To address this, you may need to prolong the reaction time or increase the temperature.[1] |
Issue 2: Presence of Side Products and Difficult Purification
The formation of side products can complicate the purification of the desired triazole.
| Potential Cause | Recommended Solution |
| Oxidative Homocoupling of Alkyne (Glaser Coupling) | This is a common side reaction that consumes the alkyne starting material.[4] It is often caused by the presence of oxygen and an insufficient amount of reducing agent.[4] Ensure all solvents and solutions are thoroughly degassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Copper Contamination of the Final Product | The copper catalyst can sometimes chelate with the nitrogen atoms of the triazole ring, leading to contamination of the final product.[6] To remove copper, you can wash the product with an aqueous solution of a chelating agent like EDTA after isolating it in an organic solvent.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal order for adding reagents in a CuAAC reaction?
The order of reagent addition can significantly impact the reaction's success, particularly in preventing the precipitation of copper species. A generally recommended procedure is to first premix the copper salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[4][7] This mixture is then added to the solution containing the azide and alkyne substrates. The reaction is initiated by the addition of a freshly prepared solution of the reducing agent, such as sodium ascorbate.[3][7]
Q2: How can I optimize the reaction conditions for my specific substrates?
To achieve the highest yield, it is recommended to systematically vary key parameters in a series of small-scale reactions.[2]
| Parameter to Optimize | Suggested Range to Test |
| Copper Concentration | 50 µM to 500 µM[2] |
| Ligand:Copper Ratio | 1:1, 2:1, and 5:1[2] |
| Reducing Agent (Sodium Ascorbate) Concentration | 1 mM to 10 mM[2] |
| Reactant Stoichiometry (Alkyne:Azide) | 1:1, 2:1, and 5:1[2] |
| Temperature | Room temperature, 4°C (overnight), and 37°C[2] |
Q3: What are some common ligands used in CuAAC reactions?
The choice of ligand is critical for stabilizing the Cu(I) catalyst.[2][4] For aqueous reactions, water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are often used.[2] In organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice. The ligand helps to prevent both the oxidation of Cu(I) to the inactive Cu(II) state and its disproportionation to Cu(0) and Cu(II).[4][5]
Q4: Can I perform the CuAAC reaction without a copper catalyst?
Yes, a copper-free version of the azide-alkyne cycloaddition exists, known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][8] This method is particularly useful in biological systems where the toxicity of copper is a concern.[3] SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts with an azide without the need for a metal catalyst.[3]
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol provides a starting point for the optimization of your triazole synthesis.
-
Prepare Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne. A slight excess of one reagent (e.g., 1.2 to 1.5 equivalents) is often used.[3]
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3] Vortex the mixture briefly.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time can vary and should be determined empirically.[3]
-
-
Analysis and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, purify the triazole product. This may involve extraction, precipitation, or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jenabioscience.com [jenabioscience.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and established method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a two-step process.[1][2][3][4][5] The first step involves the reaction of a carboxylic acid hydrazide (in this case, acetic hydrazide) with an appropriate isothiocyanate (isopropyl isothiocyanate) to form a thiosemicarbazide intermediate. The second step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide to yield the desired triazole-3-thiol.[1][3][4]
Q2: What are the typical yields for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols?
Yields for this class of compounds can vary significantly based on the specific substituents and reaction conditions. However, literature on analogous syntheses reports yields ranging from moderate to excellent.
| Compound Type | Yield Range | Reference |
| 5-(Furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols | 62-79% | [4] |
| 4,5-disubstituted-1,2,4-triazole-3-thiols | 65-68% | [3] |
| 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | 83-85% | [6] |
| General 1,2,4-triazole-3-thiol derivatives | 71% (of intermediate) | [5][7] |
Q3: What are the critical parameters affecting the reaction yield?
Several factors can influence the overall yield of the synthesis:
-
Purity of Reactants: The purity of the starting acetic hydrazide and isopropyl isothiocyanate is crucial. Impurities can lead to side reactions and lower yields.
-
Reaction Temperature: Both the formation of the thiosemicarbazide and the subsequent cyclization are temperature-dependent. Optimal temperatures need to be maintained to ensure complete reaction and minimize degradation.
-
Choice of Base and Solvent: The cyclization step is typically carried out in an alkaline medium. The choice of base (e.g., NaOH, KOH) and solvent (e.g., ethanol, water) can significantly impact the reaction rate and yield.[6][8]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, might cause decomposition of the product.
-
pH Control: During workup, careful acidification is necessary to precipitate the product. The pH should be controlled to ensure complete precipitation without causing product degradation.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low or No Yield of the Final Product
| Possible Cause | Suggested Solution |
| Incomplete formation of the thiosemicarbazide intermediate. | - Ensure equimolar amounts of acetic hydrazide and isopropyl isothiocyanate are used. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider extending the reaction time for the first step. |
| Inefficient cyclization. | - Verify the concentration and strength of the alkaline solution used for cyclization. An 8% aqueous NaOH solution is commonly reported.[6] - Ensure the reaction mixture is heated to reflux for a sufficient duration (e.g., 3-5 hours).[6] - Experiment with different bases, such as potassium hydroxide. |
| Degradation of the product. | - Avoid excessive heating during cyclization. - During workup, cool the reaction mixture to room temperature before acidification and perform acidification slowly, preferably in an ice bath.[6] |
| Loss of product during workup and purification. | - Ensure the pH is adjusted correctly for complete precipitation of the thiol. - Use a suitable solvent for recrystallization to minimize loss. Ethanol is often a good choice.[6][9] - Wash the filtered product with cold water to remove impurities without dissolving the product.[9] |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted starting materials. | - Improve the efficiency of the reaction by optimizing temperature and reaction time. - Purify the intermediate thiosemicarbazide before proceeding to the cyclization step. |
| Formation of side products (e.g., 1,3,4-thiadiazoles). | - The formation of 1,3,4-thiadiazole isomers can be a competing reaction.[7] Cyclization under alkaline conditions generally favors the formation of 1,2,4-triazole-3-thiols.[7] Ensure strongly basic conditions are maintained. |
| Contamination from the reaction setup. | - Ensure all glassware is clean and dry before starting the experiment. |
| Ineffective purification. | - Recrystallize the crude product from a suitable solvent like ethanol.[6] Multiple recrystallizations may be necessary. - Use charcoal treatment during the workup to remove colored impurities before acidification.[6] |
Experimental Protocols
General Protocol for the Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol
This protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for this compound.
Step 1: Synthesis of 1-acetyl-4-isopropylthiosemicarbazide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetic hydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Isothiocyanate: To this solution, add isopropyl isothiocyanate (1 equivalent) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or gentle reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Isolation of Intermediate: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting solid thiosemicarbazide can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: Suspend the 1-acetyl-4-isopropylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 8% w/v).[6]
-
Cyclization: Heat the mixture to reflux for 3-5 hours.[6] The solution should become clear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Treat the solution with activated charcoal to remove any colored impurities and filter.[6]
-
Carefully acidify the filtrate with a dilute acid (e.g., 10% acetic acid or dilute HCl) until precipitation is complete.[6] It is advisable to perform this step in an ice bath.
-
-
Isolation and Purification:
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4H-1,2,4-triazole-3-thiol Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 4H-1,2,4-triazole-3-thiol derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 4H-1,2,4-triazole-3-thiol derivatives.
| Problem ID | Issue | Probable Cause(s) | Suggested Solution(s) |
| PUR-001 | Low Yield of Purified Product | - Incomplete reaction. - Product loss during recrystallization. - Inefficient extraction. | - Monitor the reaction using TLC to ensure completion. - Optimize the recrystallization solvent system and minimize the amount of solvent used. - Ensure the pH is appropriately adjusted during acid-base extraction to maximize partitioning of the product into the desired layer. |
| PUR-002 | Product Contaminated with Starting Materials | - Incomplete reaction. - Inappropriate purification method. | - Increase reaction time or temperature to drive the reaction to completion.[1] - If starting materials persist, purify the product using column chromatography or recrystallization.[1] |
| PUR-003 | Presence of a Broad Singlet around 13-14 ppm in ¹H NMR | - This is not an impurity. | - This signal is characteristic of the thiol proton (-SH) of the desired product, which exists in the thione tautomeric form in solution. No action is required as this indicates successful synthesis.[1] |
| PUR-004 | Formation of Disulfides | - Oxidation of the thiol group. | - Work under an inert atmosphere if possible. - Use degassed solvents. - Consider using a milder purification technique if oxidation is suspected during the process. |
| PUR-005 | Product is an Oil or Fails to Crystallize | - Presence of impurities. - Incorrect solvent for recrystallization. | - Attempt to purify a small sample by column chromatography to remove impurities and induce crystallization. - Perform a systematic solvent screen for recrystallization. Common solvents include ethanol, ethanol-water mixtures, and propan-2-ol.[2][3] |
| PUR-006 | Poor Separation in Column Chromatography | - Incorrect stationary or mobile phase. | - For polar triazole-thiol derivatives, consider using a more polar stationary phase like alumina or specialized phases such as hydrophilic interaction liquid chromatography (HILIC).[4][5] - Systematically vary the solvent composition of the mobile phase to improve resolution.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4H-1,2,4-triazole-3-thiol derivatives?
A1: The most frequently employed purification techniques are recrystallization and column chromatography.[1][5] Recrystallization from solvents like ethanol or ethanol-water mixtures is widely reported and effective for many derivatives.[2][3][6] Column chromatography over silica gel is also used, particularly for removing persistent impurities.[1][7] Acid-base extraction can be a viable method to separate the acidic thiol from neutral or basic impurities.[8][9]
Q2: How can I assess the purity of my 4H-1,2,4-triazole-3-thiol derivative?
A2: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative analysis.[10] The structure and identity of the purified compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][11] Elemental analysis can also provide confirmation of the compound's composition.[2]
Q3: My compound is colored. How can I decolorize it?
A3: Color impurities can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal. However, use activated charcoal with caution as it may adsorb the desired product, reducing the yield. The choice of recrystallization solvent is critical in excluding colored impurities.
Q4: Can I use acid-base extraction to purify my 4H-1,2,4-triazole-3-thiol derivative?
A4: Yes, acid-base extraction can be an effective purification method.[8] The thiol group is acidic and will be deprotonated by a base (e.g., sodium hydroxide) to form a water-soluble salt. This allows for the separation from non-acidic impurities that remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified thiol.[8][9]
Q5: What are some common impurities I might encounter?
A5: Common impurities include unreacted starting materials, such as thiosemicarbazides, and side products like 1,3,4-thiadiazoles.[1][12] In some cases, oxidative homocoupling can lead to disulfide impurities.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: Dissolve the crude 4H-1,2,4-triazole-3-thiol derivative in a minimum amount of hot ethanol.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh) is commonly used.[7]
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Mobile Phase Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[7]
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Column Packing: Prepare a slurry of silica gel in the nonpolar solvent and pack the column.
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Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.
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Elution: Elute the column with the chosen mobile phase, collecting fractions. A gradient elution from a less polar to a more polar solvent system may be necessary.[7]
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[7]
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaOH) to deprotonate the thiol and move it to the aqueous layer.
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Separation: Separate the aqueous and organic layers. The organic layer contains non-acidic impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify with a suitable acid (e.g., 1M HCl) to precipitate the purified thiol.
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Isolation: Collect the precipitate by vacuum filtration.
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Washing: Wash the solid with cold water to remove any residual salts.
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Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Purification of 4H-1,2,4-triazole-3-thiol Derivatives by Recrystallization
| Compound | Recrystallization Solvent | Yield (%) | Melting Point (°C) | Reference |
| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Ethanol or Ethanol-water | 45 | 202-203 | [2] |
| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | Ethanol | 68 | 210-212 | [2] |
| 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Ethanol | 59 | 197-198 | [2] |
| 2-((4-Phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Ethanol | 94 | 112-113 | [3] |
Visualizations
Caption: General purification workflow for 4H-1,2,4-triazole-3-thiol derivatives.
Caption: Troubleshooting decision tree for purifying 4H-1,2,4-triazole-3-thiol derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. benchchem.com [benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4,5-Disubstituted Triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4,5-disubstituted triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for obtaining 4,5-disubstituted triazoles?
A1: The primary methods for synthesizing 4,5-disubstituted 1,2,3-triazoles involve cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, typically yielding 1,4-disubstituted triazoles. However, variations of this and other methods can produce 1,4,5-trisubstituted triazoles, which are structurally equivalent to 4,5-disubstituted N-substituted triazoles. For 1,2,4-triazoles, common methods include the Pellizzari and Einhorn-Brunner reactions, as well as modern approaches using amidines and multicomponent reactions.[1]
Q2: How can I improve the overall yield of my 4,5-disubstituted triazole synthesis?
A2: Optimizing reaction parameters is crucial for improving yield. Key factors to consider include reaction temperature, reaction time, and the choice of solvent and catalyst.[1] Ensuring the high purity of starting materials is also critical.[1] For reactions that are slow or require high temperatures, microwave-assisted synthesis can often significantly reduce reaction times and improve yields.[1]
Q3: My final product is contaminated with the copper catalyst. How can I effectively remove it?
A3: Copper contamination is a common issue in CuAAC reactions.[2] While purification by column chromatography is a standard procedure, residual copper may remain chelated to the triazole nitrogens.[2] Washing the isolated product dissolved in an organic solvent with an aqueous solution of a chelating agent like EDTA can help remove the copper ions.[2] However, the affinity of the cupric ion for the triazole can be strong, so multiple washes may be necessary. In some cases, using a heterogeneous catalyst can simplify removal.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4,5-disubstituted triazoles.
Issue 1: Formation of Regioisomers
Problem: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazole isomers, leading to difficult purification and reduced yield of the desired product.
Possible Causes and Solutions:
| Cause | Solution | Rationale |
| Inadequate Catalytic Control | For CuAAC reactions, ensure the use of a reliable Cu(I) source. If starting with CuSO₄, use an excess of a reducing agent like sodium ascorbate to maintain the copper in its active Cu(I) state. For other cycloadditions, the choice of catalyst is critical for regioselectivity. For instance, silver(I) catalysts can favor 1,3-disubstituted products in certain reactions, while copper(II) may favor 1,5-disubstituted products.[1] | The catalyst plays a key role in controlling the regioselectivity of the cycloaddition. |
| Thermal Rearrangement | If the reaction is conducted at a high temperature, thermal rearrangement of the triazole ring can occur, leading to a mixture of isomers.[1] | Try running the reaction at a lower temperature for a longer duration to minimize thermal rearrangements.[1] |
| Solvent Effects | The polarity of the solvent can influence the regiochemical outcome of the reaction. | Experiment with a range of solvents with varying polarities (e.g., polar aprotic solvents like DMSO or DMF, or less polar solvents like toluene) to find the optimal conditions for your specific substrates.[3] |
Troubleshooting Workflow for Regioisomer Formation
Caption: Troubleshooting workflow for addressing the formation of regioisomers.
Issue 2: Formation of 1,3,4-Oxadiazole Byproduct in 1,2,4-Triazole Synthesis
Problem: During the synthesis of a 4,5-disubstituted-1,2,4-triazole from a hydrazide, I am observing a significant amount of a 1,3,4-oxadiazole byproduct.
Possible Causes and Solutions:
| Cause | Solution | Rationale |
| Presence of Water | Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | The presence of water can promote a competing cyclization pathway that leads to the formation of the 1,3,4-oxadiazole.[1] |
| High Reaction Temperature | Lower the reaction temperature.[1] | A lower temperature can favor the kinetic product (the triazole) over the thermodynamic product (the oxadiazole).[1] |
| Choice of Acylating Agent | The choice of the acylating agent can influence the reaction pathway. | If possible, experiment with different acylating agents to see if the formation of the oxadiazole byproduct can be minimized. |
Experimental Protocol to Minimize Oxadiazole Formation
This protocol is a general guideline and may need to be adapted for specific substrates.
Materials:
-
Substituted Hydrazide (1.0 equiv)
-
Acylating Agent (e.g., Acid Chloride or Anhydride) (1.1 equiv)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert Gas Supply (Nitrogen or Argon)
Procedure:
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted hydrazide and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
If the reaction is slow at room temperature, gently heat the mixture, but avoid excessively high temperatures.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate if an acid chloride was used).
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Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 3: Low or No Product Yield
Problem: The reaction is not proceeding as expected, resulting in a low yield or recovery of only starting materials.
Possible Causes and Solutions:
| Cause | Solution | Rationale |
| Decomposition of Starting Materials or Product | If your starting materials or the triazole product contain sensitive functional groups, they may be decomposing under the reaction conditions.[1] | Consider using protecting groups for sensitive functionalities. Also, ensure the reaction temperature is not unnecessarily high. |
| Poor Quality of Reagents or Solvents | Impurities in reagents or solvents can interfere with the reaction. | Use high-purity reagents and solvents. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[1] |
| Suboptimal Reaction Conditions | The reaction temperature, time, or concentration may not be optimal for your specific substrates. | Systematically vary the reaction conditions (temperature, concentration, reaction time) to find the optimal parameters. |
| Catalyst Inactivation (for catalyzed reactions) | In CuAAC, for example, the Cu(I) catalyst can be oxidized to inactive Cu(II). | Degas the solvent and reaction mixture by sparging with an inert gas before adding the copper catalyst to remove oxygen. Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present. |
Logical Diagram for Troubleshooting Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
Data Presentation
Table 1: Comparison of Yields for the Synthesis of 2-tetrafluoropyridyl-4,5-disubstituted-1,2,3-triazoles
The following data is from the synthesis of 2-(tetrafluoropyridin-4-yl)-1,2,3-triazole derivatives via a cycloaddition reaction of sodium azide with a chalcone, followed by reaction with pentafluoropyridine.[4]
| Entry | Chalcone Substituent (R) | Product | Yield (%) |
| 1 | H | (2-(Perfluoropyridin-4-yl)-5-phenyl-2H-1,2,3-triazol-4-yl)(phenyl)methanone | 65 |
| 2 | 4-OCH₃ | (5-(4-Methoxyphenyl)-2-(perfluoropyridin-4-yl)-2H-1,2,3-triazol-4-yl)(phenyl)methanone | 60 |
Experimental Protocol: Synthesis of (2-(Perfluoropyridin-4-yl)-5-phenyl-2H-1,2,3-triazol-4-yl)(phenyl)methanone [4]
Materials:
-
1,3-Diphenylprop-2-en-1-one (chalcone) (1 mmol)
-
Sodium azide (1 mmol)
-
Copper(II) oxide (CuO) (2.5 mol%)
-
Dimethylformamide (DMF) (3 mL)
-
Pentafluoropyridine (1 mmol)
-
Water
-
Ethyl acetate
-
Dichloromethane
-
n-Hexane
Procedure:
-
A mixture of chalcone (1 mmol), sodium azide (1 mmol), and CuO (2.5 mol%) in DMF (3 mL) was stirred at 100 °C for 20 hours.
-
The reaction progress was monitored by TLC.
-
After completion of the initial reaction, pentafluoropyridine (1 mmol) was added to the mixture, and the reaction was continued at 100 °C for 5 hours.
-
After cooling, water (4 mL) was added to the reaction mixture.
-
The product was extracted with ethyl acetate and dichloromethane (3 x 5 mL).
-
The combined organic layers were dried, and the solvent was removed in vacuo.
-
The crude product was purified by column chromatography using an ethyl acetate/n-hexane (2/10) eluent to yield the pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
Technical Support Center: Characterization of Triazole-Thiol Compounds
Welcome to the technical support center for the characterization of triazole-thiol compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the synthesis, purification, and analysis of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the characterization of triazole-thiol compounds so challenging?
The primary challenge lies in the existence of thione-thiol tautomerism. These compounds can exist in two interconverting forms: a thiol form (containing an -SH group) and a thione form (containing a C=S group and an N-H bond). The predominant tautomer can vary depending on the solvent, temperature, pH, and whether the sample is in solution or the solid state. This tautomerism significantly influences the spectroscopic data, making structural elucidation complex.[1][2][3][4]
Q2: Which tautomer, thione or thiol, is typically more stable?
For most 1,2,4-triazole-3-thiol derivatives, the thione tautomer is generally the more stable and predominant form, both in the solid state and in solution.[1][4][5] This stability is attributed to the aromaticity of the triazole ring in the thione form. However, the equilibrium can be influenced by substitution patterns and environmental factors.
Q3: How can I definitively determine which tautomer I have?
A combination of spectroscopic techniques is usually required. While methods like NMR and IR spectroscopy can provide strong evidence for the predominant tautomer in a specific state, single-crystal X-ray diffraction is the most definitive method for determining the structure in the solid state.[2][5][6]
Troubleshooting Guides
NMR Spectroscopy
Issue 1: I see a very broad singlet far downfield (13-14 ppm) in my ¹H NMR spectrum. Is this an impurity?
Possible Cause: This is not an impurity but a characteristic signal for the N-H proton of the thione tautomer.[1] The significant downfield shift is due to the proton being attached to a nitrogen atom within the aromatic triazole ring.
Troubleshooting Steps:
-
Confirm with D₂O exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The broad singlet should disappear or significantly decrease in intensity as the N-H proton exchanges with deuterium.
-
Check the literature: Compare your observed chemical shift with reported values for similar triazole-thione structures.
Issue 2: The signals for the protons on my compound's aliphatic side chains are overlapping and difficult to assign.
Possible Cause: Long aliphatic chains have many chemically similar methylene (-CH₂) groups, which results in significant signal overlap in the 1D ¹H NMR spectrum, typically in the 1.2-1.6 ppm region.
Troubleshooting Steps:
-
Utilize 2D NMR: Perform two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
COSY will help identify coupled proton systems, allowing you to "walk" along the aliphatic chain.
-
HSQC will correlate each proton to its directly attached carbon, aiding in both ¹H and ¹³C assignments.
-
Issue 3: The C-H proton signal from the triazole ring is missing or very broad.
Possible Cause: Several factors can cause this issue:
-
Acidic Proton Exchange: The triazole C-H can be somewhat acidic and may exchange with residual acidic protons in the solvent or from impurities, leading to signal broadening or disappearance.[7]
-
Quadrupolar Broadening: The adjacent nitrogen atoms have nuclear quadrupole moments that can cause broadening of the C-H signal.
-
Intermediate Exchange Rate: If there is a dynamic process occurring at a rate comparable to the NMR timescale (e.g., tautomerization, protonation/deprotonation), the signal can be broadened.
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure you are using a fresh, anhydrous deuterated solvent.
-
Vary the Temperature: Acquiring the NMR spectrum at different temperatures can sometimes sharpen the signal by moving away from the intermediate exchange regime.
-
Change the Solvent: The acidity and exchange properties can be altered by using a different solvent (e.g., from CDCl₃ to DMSO-d₆).
Mass Spectrometry
Issue 1: My mass spectrum is very complex and shows unexpected fragmentation patterns.
Possible Cause: The fragmentation of the 1,2,4-triazole ring is influenced by the ionization method (e.g., ESI, EI) and the nature and position of substituents.[8] The presence of tautomers can also lead to different fragmentation pathways.[2]
Troubleshooting Steps:
-
Use High-Resolution Mass Spectrometry (HRMS): This will provide accurate mass measurements, allowing you to determine the elemental composition of the fragment ions and propose logical fragmentation pathways.
-
Perform MS/MS (Tandem Mass Spectrometry): Isolate the molecular ion and fragment it further. This will help you establish relationships between the parent ion and its fragments.
-
Vary Ionization Conditions: If using ESI-MS, try varying the fragmentor voltage to control the extent of in-source fragmentation.[8]
Issue 2: I observe a peak at M+32 Da. Is this a persulfide (R-S-SH) modification?
Possible Cause: While it could be a persulfide, it is crucial to rule out other possibilities. Cysteine sulfinic acid (Cys-SO₂H) also results in a +32 Da mass shift.[9][10] Gas-phase oxidation during the MS analysis can also occur.[9]
Troubleshooting Steps:
-
Control Experiments: Analyze a control sample that has been treated with a reducing agent to see if the M+32 peak disappears.
-
Optimize Sample Preparation: Minimize sample exposure to air and potential oxidants.
-
Consider Derivatization: Use specific chemical probes that react selectively with persulfides to confirm their presence.
Purification and Stability
Issue 1: My compound "oils out" instead of crystallizing during recrystallization.
Possible Cause: This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly.[11]
Troubleshooting Steps:
-
Choose a Lower-Boiling Point Solvent: Select a solvent or solvent system where your compound is soluble at elevated temperatures but has lower solubility upon cooling, and whose boiling point is below your compound's melting point.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.
-
Use an Anti-Solvent: Add a solvent in which your compound is insoluble (an anti-solvent) dropwise to the hot, dissolved solution until it becomes slightly turbid, then allow it to cool slowly.[11]
Issue 2: I am seeing new peaks in my HPLC chromatogram when I re-analyze a solution of my compound.
Possible Cause: The compound may be degrading over time in the solution. While generally stable, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can cause degradation.[12] The thiol group itself can also be susceptible to oxidation.[13]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for your experiments.
-
Optimize Storage Conditions: If solutions must be stored, keep them at low temperatures (2-8°C or -20°C), protected from light, and at a neutral or slightly acidic pH.[12]
-
Analyze the Degradants: Use LC-MS to identify the degradation products, which can provide clues about the degradation pathway and help you to mitigate it.
Data Presentation
Table 1: Spectroscopic Data for Thione vs. Thiol Tautomers
| Spectroscopic Technique | Thione Tautomer | Thiol Tautomer | Reference(s) |
| ¹H NMR | Broad N-H signal (~13-14 ppm) | Sharp S-H signal (~3-4 ppm, often broad) | [1] |
| ¹³C NMR | C=S signal (~150-160 ppm) | C-S signal (~50-75 ppm) | [14] |
| IR Spectroscopy | C=S stretch (~1166-1258 cm⁻¹) | S-H stretch (~2550-2700 cm⁻¹) | [14] |
Experimental Protocols
Protocol 1: D₂O Exchange for ¹H NMR
Objective: To confirm the presence of an exchangeable proton (like N-H or O-H).
Methodology:
-
Dissolve the triazole-thiol compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it gently for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the exchangeable N-H proton should either disappear or show a significant reduction in intensity in the second spectrum.
Protocol 2: Acid-Base Extraction for Purification
Objective: To purify a triazole-thiol compound by separating it from non-ionizable impurities.
Methodology:
-
Dissolve the crude compound in an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an aqueous base solution (e.g., 1M NaOH) to deprotonate the triazole-thiol, making it water-soluble. Shake the funnel and allow the layers to separate.
-
Collect the aqueous layer, which now contains the deprotonated compound.
-
Wash the organic layer with the aqueous base one more time to ensure complete extraction.
-
Combine the aqueous layers and cool them in an ice bath.
-
Slowly acidify the aqueous solution with a suitable acid (e.g., 1M HCl) until the compound precipitates out.[12]
-
Collect the purified solid product by filtration, wash it with cold water, and dry it under a vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sfrbm.org [sfrbm.org]
- 10. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. ijsr.net [ijsr.net]
Technical Support Center: Synthesis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield or no desired product at all. What are the possible reasons?
-
Answer: Low or no yield can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Incomplete Thiosemicarbazide Formation: The initial reaction between acetic hydrazide and isopropyl isothiocyanate to form the N-acylthiosemicarbazide intermediate may be inefficient. Ensure the reaction is stirred for a sufficient duration and that the reagents are of high purity.
-
Ineffective Cyclization: The subsequent base-catalyzed cyclization is a critical step. The strength and concentration of the base (e.g., NaOH or KOH) are crucial. Insufficient base or a reaction temperature that is too low can lead to incomplete cyclization.[1][2] Conversely, excessively harsh basic conditions or prolonged reaction times could lead to product degradation.
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Improper pH for Precipitation: After cyclization, the product is typically precipitated by acidifying the reaction mixture.[3][4] If the pH is not adjusted correctly, the product may remain dissolved in the solution. Careful and gradual acidification with monitoring of the pH is recommended.
-
Loss of Product During Work-up: The product may be lost during filtration or washing steps. Ensure the precipitate is thoroughly collected and use cold solvents for washing to minimize dissolution.
-
Issue 2: Product Discoloration (Yellow, Brown, or Tarry)
-
Question: My final product is discolored and not the expected white crystalline solid. What causes this and how can I fix it?
-
Answer: Discoloration is a common issue and can be attributed to several factors:
-
Side Reactions: At elevated temperatures, side reactions can produce colored impurities. One common side reaction is the formation of isomeric 1,3,4-thiadiazoles.
-
Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other colored byproducts. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
-
Residual Starting Materials or Intermediates: The presence of unreacted starting materials or the thiosemicarbazide intermediate can contribute to discoloration.
-
Purification Strategy: To address discoloration, consider the following:
-
Charcoal Treatment: Adding activated charcoal to the reaction mixture before filtration of the final product can help adsorb colored impurities.[5]
-
Recrystallization: This is a highly effective method for purification. Common solvents for recrystallization of triazole-thiols include ethanol or ethanol-water mixtures.[4][5] Multiple recrystallizations may be necessary to achieve a high purity and a white crystalline appearance.
-
-
Issue 3: Difficulty with Product Crystallization
-
Question: I have obtained an oily or amorphous solid that is difficult to crystallize. What should I do?
-
Answer: The physical state of the final product can be influenced by impurities.
-
Presence of Impurities: Oily products are often an indication of impurities that inhibit crystallization. It is recommended to attempt to purify the crude product first, for instance, by washing with a non-polar solvent to remove non-polar impurities, before proceeding with crystallization.
-
Solvent Selection for Crystallization: The choice of solvent is critical for successful crystallization. A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate, and their combinations with water or hexanes).
-
Crystallization Techniques:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation.
-
Seeding: If a small amount of crystalline product is available from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Slow Cooling: Allowing the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator, can promote the formation of well-defined crystals.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process:
-
Formation of the Thiosemicarbazide Intermediate: Acetic hydrazide is reacted with isopropyl isothiocyanate to form 1-acetyl-4-isopropylthiosemicarbazide.
-
Cyclization: The thiosemicarbazide intermediate is then cyclized in the presence of a base (commonly sodium or potassium hydroxide) to yield the final product, this compound.[1][6]
Q2: What are the potential isomeric impurities in this synthesis?
A2: A potential and common isomeric impurity in the synthesis of 1,2,4-triazole-3-thiols is the corresponding 1,3,4-thiadiazol-2-amine derivative.[6] The formation of this side product can sometimes be favored under different reaction conditions. Distinguishing between these isomers is typically achieved using spectroscopic methods such as NMR, as the chemical shifts for the ring protons and carbons will be different.[6]
Q3: What are the recommended storage conditions for this compound?
A3: Due to the presence of a thiol group which can be susceptible to air oxidation, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Storage in a cool, dark, and dry place is also advisable to prevent degradation.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Condition | Expected Yield | Purity (after recrystallization) |
| Cyclization Base | 2N NaOH | 60-80% | >98% |
| 8% aq. NaOH | ~85% | >98% | |
| Cyclization Time | 2-4 hours | 60-85% | >98% |
| Purification Method | Single Recrystallization (Ethanol) | - | 95-98% |
| Multiple Recrystallizations (Ethanol) | - | >99% |
Note: The data presented are typical values reported for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-acetyl-4-isopropylthiosemicarbazide (Intermediate)
-
To a solution of acetic hydrazide (0.1 mol) in absolute ethanol (100 mL), add isopropyl isothiocyanate (0.1 mol) dropwise with stirring.
-
Reflux the reaction mixture for 4-5 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.
Protocol 2: Synthesis of this compound
-
Suspend the 1-acetyl-4-isopropylthiosemicarbazide intermediate (0.05 mol) in an aqueous solution of 2N sodium hydroxide (100 mL).[1]
-
Reflux the mixture for 3-4 hours, during which the solid should dissolve.
-
Cool the reaction mixture to room temperature.
-
If the solution is colored, add a small amount of activated charcoal, stir for 15 minutes, and filter to obtain a clear solution.[5]
-
Carefully acidify the filtrate with dilute hydrochloric acid or acetic acid with constant stirring until the pH is approximately 5-6.[5]
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with copious amounts of cold water.
-
Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to obtain white, crystalline this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of 1,2,4-Triazole-3-Thiol Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1,2,4-triazole-3-thiol and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1,2,4-triazole-3-thiol compounds? A: The main stability concern is the reactivity of the exocyclic sulfur atom. The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides and further oxygenated species.[1][2][3] While the 1,2,4-triazole ring itself is an aromatic and generally stable heterocyclic system, the thiol moiety represents the most common point of degradation.[4][5] Additionally, prolonged exposure to harsh acidic or basic conditions can lead to hydrolysis and potential ring cleavage.[4][6]
Q2: My compound solution is changing color and/or a precipitate is forming. What does this indicate? A: Color change (often to a yellowish tint) or the formation of a precipitate is a common visual indicator of degradation. This is frequently caused by the oxidation of the thiol group to form disulfide byproducts, which may have different solubility profiles than the parent compound. It is crucial to confirm this degradation by analytical methods such as HPLC or LC-MS.
Q3: How does the thiol-thione tautomerism affect the compound's stability? A: 1,2,4-triazole-3-thiol compounds exist in a tautomeric equilibrium between the thiol (-SH) form and the thione (C=S) form, with the thione form often being predominant in solid and solution states.[4][7] This equilibrium influences the electronic properties and reactivity of the molecule. While it doesn't inherently make the triazole ring less stable, the presence of the nucleophilic thiol tautomer is what makes the compound susceptible to oxidative degradation and alkylation reactions.[2][4]
Q4: What are the best practices for storing these compounds to ensure long-term stability? A: To minimize degradation, compounds should be stored as dry solids in a cool, dark, and dry environment. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. For solutions, prepare them fresh whenever possible.[4] If storage is necessary, use deoxygenated solvents, store at low temperatures (-20°C or -80°C), and protect from light.[4] Storing solutions under a neutral or slightly acidic pH is generally preferable to basic conditions.[4]
Q5: What are the most effective chemical strategies to enhance the stability of a 1,2,4-triazole-3-thiol lead compound? A: The most effective strategy is structural modification to protect the reactive thiol group. Converting the thiol to a more stable thioether via S-alkylation, S-acylation, or the formation of related derivatives is a standard medicinal chemistry approach.[8] This modification blocks the primary site of oxidative degradation and can also be used to modulate the compound's physicochemical and pharmacological properties.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| New peaks appear in HPLC chromatogram over time. | 1. Oxidative Degradation: Exposure to atmospheric oxygen.[1] 2. Hydrolysis: Compound is in a solution with a non-optimal pH (highly acidic or basic).[4] 3. Metal-Catalyzed Oxidation: Presence of trace metal ions in buffers or solvents.[2] | 1. Confirm Degradation: Use LC-MS to identify the mass of the new peaks. A mass corresponding to a disulfide dimer is indicative of oxidation. 2. Optimize Storage: Prepare fresh solutions for each experiment. If storing, use deoxygenated solvents, purge vials with inert gas (N₂ or Ar), and store at ≤ -20°C, protected from light.[4] 3. Buffer Screening: Evaluate compound stability in a range of pH buffers (e.g., pH 3-8) to identify the optimal pH for storage and assays. 4. Add Chelators: Add a metal chelating agent like EDTA (0.1-1 mM) to buffers to sequester metal ions.[2] |
| Low or inconsistent yields during workup/purification. | 1. Degradation during Acidification: Prolonged exposure to strong acid used for precipitation can cause hydrolysis.[4][6] 2. Oxidation during Purification: Exposure to air on a silica gel column or during solvent evaporation. | 1. Minimize Acid Exposure: During acidic precipitation, cool the solution on an ice bath and filter the product immediately after it forms. Consider using a weaker acid if the protocol allows.[4] 2. Inert Purification: Use a nitrogen atmosphere during column chromatography and solvent evaporation steps to minimize contact with oxygen. |
| Inconsistent results in biological assays. | 1. Degradation in Assay Buffer: The compound may be unstable under the specific pH, temperature, or high oxygen conditions of the cell culture media or assay buffer. 2. Reaction with Media Components: The thiol group can react with components in the media, such as Michael acceptors or other electrophiles. | 1. Assay Stability Check: Incubate the compound in the assay buffer under assay conditions (e.g., 37°C for 24h) without cells/target. Analyze the sample by HPLC at different time points to quantify degradation. 2. Formulation Strategy: If instability is confirmed, consider creating a more stable prodrug (e.g., an S-acyl derivative) that releases the active thiol in situ. 3. Add Antioxidants: Test the effect of adding antioxidants like N-acetylcysteine or ascorbic acid to the assay medium, if compatible with the experimental goals. |
Illustrative Stability Data
The following tables provide representative data on factors affecting the stability of a generic 1,2,4-triazole-3-thiol compound.
Table 1: Effect of pH on Compound Stability (Data represents the percentage of the parent compound remaining after 24 hours of incubation at 25°C in aqueous buffers)
| pH | % Parent Compound Remaining | Visual Observation |
| 2.0 | 91% | Clear Solution |
| 4.0 | 98% | Clear Solution |
| 7.4 | 94% | Slight Haze |
| 9.0 | 75% | Yellow Tint, Precipitate |
| 11.0 | 42% | Yellow Solution, Precipitate |
Table 2: Effect of Protective S-Alkylation on Oxidative Stability (Data represents the percentage of the parent compound remaining after 7 days of storage in a pH 7.4 buffer open to the atmosphere at 25°C)
| Compound | Modification | % Parent Compound Remaining |
| Parent Compound | Thiol (-SH) | 65% |
| Derivative 1 | S-Methyl (-S-CH₃) | >99% |
| Derivative 2 | S-Benzyl (-S-CH₂Ph) | >99% |
Experimental Protocols
Protocol 1: General Method for Assessing pH-Dependent Stability
-
Buffer Preparation: Prepare a series of buffers (e.g., 100 mM) across a relevant pH range (e.g., pH 2, 4, 7.4, 9, 11).
-
Stock Solution: Prepare a concentrated stock solution of the test compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µM). Ensure the final percentage of the organic solvent is low (<1%) to avoid affecting the buffer pH.
-
Time Points: Aliquot the solutions into separate vials for each time point (e.g., 0, 2, 4, 8, 24 hours). Store the vials under controlled temperature (e.g., 25°C or 37°C), protected from light.
-
Sample Quenching: At each time point, take an aliquot from the respective vial and quench any further reaction by diluting it in the initial mobile phase or another acidic solution.
-
HPLC Analysis: Analyze each sample by a validated reverse-phase HPLC method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample by comparing the peak areas.
Protocol 2: Protective S-Alkylation of the Thiol Group
-
Dissolution: Dissolve the 1,2,4-triazole-3-thiol starting material (1 equivalent) in a suitable polar aprotic solvent like DMF or acetonitrile.
-
Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution and stir at room temperature for 15-30 minutes to form the thiolate anion.
-
Alkylation: Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The reaction is typically complete within 1-4 hours at room temperature.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure S-alkylated derivative. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations: Pathways and Workflows
Caption: Key degradation pathways for 1,2,4-triazole-3-thiol compounds.
Caption: Troubleshooting workflow for identifying sources of compound instability.
References
- 1. The oxidation of thiols by ionizing radiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsr.net [ijsr.net]
- 8. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Production of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and established method is a two-step process. The first step involves the synthesis of a thiosemicarbazide intermediate, 1-acetyl-4-isopropylthiosemicarbazide, from the reaction of acetyl hydrazide with isopropyl isothiocyanate. The second step is the base-catalyzed intramolecular cyclization of this intermediate to form the desired this compound.[1]
Q2: What is the role of the base in the cyclization step?
A2: The base, typically sodium hydroxide or potassium hydroxide, facilitates the deprotonation of the thiosemicarbazide, which initiates the intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon, leading to the formation of the triazole ring after dehydration.[2][3]
Q3: My final product shows a broad peak around 11-14 ppm in the 1H NMR spectrum. Is this an impurity?
A3: No, this is a characteristic peak of the thiol proton (-SH) and the N-H proton of the thione tautomer. 4,5-disubstituted-4H-1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thiol and thione forms. In solution, the thione form is often predominant, and the proton on the nitrogen atom gives a broad signal in this downfield region.[4]
Q4: Can I use a different base for the cyclization reaction?
A4: While sodium hydroxide and potassium hydroxide are most commonly used, other bases like sodium ethoxide can also be employed. However, the reaction conditions, such as temperature and reaction time, may need to be re-optimized.
Q5: What are the potential side products in this synthesis?
A5: Potential side products can include unreacted starting materials (acetyl hydrazide and isopropyl isothiocyanate), the intermediate 1-acetyl-4-isopropylthiosemicarbazide, and products from oxidative degradation if the reaction is exposed to air for extended periods at high temperatures.
Experimental Protocols
Synthesis of 1-acetyl-4-isopropylthiosemicarbazide (Intermediate)
Methodology:
-
In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Add acetyl hydrazide (1.0 mol, 74.08 g) to 500 mL of a suitable solvent like ethanol or isopropanol in the flask.
-
Stir the mixture at room temperature to obtain a clear solution or a fine suspension.
-
From the dropping funnel, add isopropyl isothiocyanate (1.0 mol, 101.19 g) dropwise to the stirred solution over a period of 60-90 minutes.
-
During the addition, maintain the reaction temperature between 20-30°C. If necessary, use a water bath for cooling.
-
After the complete addition, continue stirring the reaction mixture at room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product, 1-acetyl-4-isopropylthiosemicarbazide, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Synthesis of this compound
Methodology:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the dried 1-acetyl-4-isopropylthiosemicarbazide (0.8 mol, 140.21 g).
-
Prepare a 2 M aqueous solution of sodium hydroxide (NaOH) by dissolving 80 g of NaOH in 1 L of water.
-
Add 800 mL of the 2 M NaOH solution to the flask containing the thiosemicarbazide intermediate.
-
Heat the mixture to reflux (approximately 100-105°C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
After the cyclization is complete, cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the cooled solution to a pH of 5-6 by adding concentrated hydrochloric acid (HCl) dropwise while stirring in an ice bath.
-
The product, this compound, will precipitate as a white solid.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure crystals.
-
Dry the purified product in a vacuum oven at 60-70°C.
Data Presentation
| Parameter | 1-acetyl-4-isopropylthiosemicarbazide | This compound |
| Molecular Formula | C6H13N3OS | C6H11N3S |
| Molecular Weight | 175.25 g/mol | 157.24 g/mol |
| Typical Yield | 85-95% | 75-85% |
| Appearance | White crystalline solid | White to off-white crystalline solid |
| Melting Point | Varies with purity | Varies with purity |
| Solubility | Sparingly soluble in cold ethanol | Soluble in hot ethanol, sparingly soluble in water |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of intermediate | - Incomplete reaction. - Loss of product during filtration. | - Increase the reaction time for the formation of the thiosemicarbazide. - Ensure the wash solvent is cold to minimize product dissolution. |
| Low yield of final product | - Incomplete cyclization. - Product is too soluble in the recrystallization solvent. - Incomplete precipitation during acidification. | - Extend the reflux time for the cyclization step. - Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. - Ensure the pH is adjusted correctly and the solution is sufficiently cooled. |
| Product is oily or discolored | - Presence of unreacted starting materials or side products. - Degradation due to excessive heat. | - Ensure complete reaction of starting materials. - Purify the product by recrystallization or column chromatography. - Avoid excessive heating during drying. |
| Unexpected peaks in NMR | - Presence of unreacted intermediate. - Residual solvent. - Presence of tautomers. | - Check for the characteristic peaks of the intermediate. - Ensure the product is thoroughly dried under vacuum. - Be aware of the thiol-thione tautomerism and the characteristic broad peak for the N-H/S-H proton.[4] |
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low yield or impurity issues.
References
Technical Support Center: Synthesis of Heterocyclic Thiols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of heterocyclic thiols. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Yield of the Target Heterocyclic Thiol
Q: My reaction yield is consistently low. What are the common causes and how can I improve it?
A: Low yields in heterocyclic thiol synthesis can arise from several factors. A systematic approach is best for troubleshooting.[1] Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]
-
Impure Reagents and Solvents: Impurities in starting materials or solvents can lead to side products or incomplete reactions. Always use reagents and solvents of appropriate purity and ensure solvents are dry for moisture-sensitive reactions.[1]
-
Atmospheric Sensitivity: Many reactions in organic synthesis are sensitive to air and moisture.[1] Thiols, in particular, are prone to oxidation.[2][3] If your reactants or products are air-sensitive, employ proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket and degassed solvents).[4][5]
-
Product Decomposition: The desired thiol may be unstable under the reaction or workup conditions.[1] Monitor the reaction's progress using techniques like TLC or LC-MS to check for product degradation over time.[1]
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for addressing low reaction yields.
Problem 2: Formation of Disulfide Byproduct
Q: I am observing a significant amount of a disulfide dimer in my reaction mixture and final product. How can I prevent this?
A: Thiols are readily oxidized to disulfides, especially in the presence of air (oxygen).[3][4][6] This is one of the most common pitfalls. Here’s how to minimize disulfide formation:
-
Maintain an Inert Atmosphere: Conduct the reaction, workup, and purification under an inert atmosphere like nitrogen or argon.[4][5] This is the most effective way to prevent air oxidation.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas or by using the freeze-pump-thaw method.[5]
-
Control pH: Thiol oxidation can be pH-dependent. Keeping the pH of the solution low (acidic) can slow down the rate of oxidation.[7]
-
Add a Reducing Agent during Workup: A small amount of a mild reducing agent, such as dithiothreitol (DTT) or sodium borohydride, can be added during the workup to reduce any disulfide that has formed back to the thiol.[4] However, ensure the reducing agent is compatible with your target molecule.
-
Avoid Oxidizing Agents: Be mindful of any reagents or conditions that could act as oxidizing agents. Common laboratory oxidants like hydrogen peroxide or even trace metal ions can catalyze thiol oxidation.[8][9][10]
Logic Diagram for Preventing Disulfide Formation
Caption: Strategies to prevent the oxidation of thiols to disulfides.
Problem 3: Difficulty in Purifying the Heterocyclic Thiol
Q: I am struggling to purify my heterocyclic thiol. Column chromatography gives poor recovery, and the product degrades over time. What can I do?
A: Purifying thiols can be challenging due to their instability.[7][11] Consider the following:
-
Inert Purification Conditions: If possible, perform chromatography under an inert atmosphere. This can be achieved by using a closed system and flushing with nitrogen or argon.
-
Choice of Stationary Phase: Standard silica gel can be slightly acidic and may promote degradation or oxidation in some cases. Consider using a less acidic stationary phase like neutral or acidic alumina.[7]
-
Rapid Purification: Minimize the time the thiol is on the column and exposed to air and light.
-
Alternative Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method that avoids prolonged exposure on a stationary phase.
-
Acid-Base Extraction: If your heterocyclic thiol has acidic or basic properties, an acid-base extraction during the workup can effectively remove neutral impurities.
-
-
Storage: After purification, store the thiol under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C) to prevent degradation and disulfide formation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with heterocyclic thiols and their synthetic precursors?
A: Safety is paramount. Key concerns include:
-
Odor: Thiols are notorious for their strong and unpleasant odors.[2][5] All work should be conducted in a well-ventilated chemical fume hood.
-
Toxicity: Assume all reagents and products are potentially toxic. Avoid inhalation, ingestion, and skin contact by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammability: Many organic solvents and reagents, such as carbon disulfide, are flammable.[9] Ensure there are no ignition sources nearby and that equipment is properly grounded.
-
Hazardous Reagents: Reagents like sodium azide are highly toxic and can be explosive. Always consult the Safety Data Sheet (SDS) for all chemicals before use and follow all recommended handling procedures.
Q2: When should I use a protecting group for the thiol functionality?
A: Thiol protecting groups are used to prevent unwanted reactions of the highly nucleophilic and easily oxidized thiol group during subsequent synthetic steps.[2] You should consider using a protecting group when:
-
The synthetic route involves strong oxidizing or electrophilic reagents that would react with the free thiol.
-
The reaction conditions are basic, which would deprotonate the thiol and increase its nucleophilicity, potentially leading to side reactions.
-
The presence of a free thiol interferes with other reactions in the sequence, such as catalyst poisoning in Suzuki-Miyaura reactions.
Common protecting groups for thiols include S-tert-butyl and S-acetyl groups.[2] The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal later in the synthesis.
Q3: Can I predict the tautomeric form (thiol vs. thione) of my heterocyclic compound?
A: Many heterocyclic compounds containing a mercapto group adjacent to a nitrogen atom can exist in tautomeric equilibrium between the thiol and thione forms. For many N-substituted mercaptotetrazoles and similar heterocycles, the thione form is believed to be more stable. The predominant tautomer can be influenced by the solvent, pH, and temperature. Spectroscopic methods like NMR and IR can help identify the major tautomeric form in your specific case.
Experimental Protocols and Data
Synthesis of 2-Mercaptobenzimidazole
This protocol is adapted from a procedure using potassium ethyl xanthate.
-
Reaction Setup: In a 1-liter flask equipped with a reflux condenser, add 32.4 g (0.3 mole) of o-phenylenediamine, 52.8 g (0.33 mole) of potassium ethyl xanthate, 300 ml of 95% ethanol, and 45 ml of water.
-
Reflux: Heat the mixture under reflux for 3 hours.
-
Decolorization: Cautiously add 12 g of Norit (activated carbon) and continue to heat at reflux for another 10 minutes.
-
Filtration: Filter the hot mixture to remove the Norit.
-
Precipitation: Heat the filtrate to 60–70°C and add 300 ml of warm water (60–70°C). With vigorous stirring, add a solution of 25 ml of acetic acid in 50 ml of water. The product will precipitate as white crystals.
-
Crystallization and Isolation: Cool the mixture in a refrigerator for 3 hours to complete crystallization. Collect the product by filtration on a Büchner funnel and dry at 40°C.
-
Expected Yield: 84–86.5%
-
Melting Point: 303–304°C
-
An alternative method replaces potassium ethyl xanthate with 19 g of potassium hydroxide and 26 g of carbon disulfide, yielding a product of similar quality and quantity.
Synthesis of 2-Mercaptobenzothiazole (MBT)
The industrial synthesis of MBT often involves the high-pressure reaction of aniline, carbon disulfide, and sulfur. Optimizing reaction conditions is crucial for maximizing yield and purity.
Table 1: Influence of Reaction Conditions on MBT Synthesis Yield
| Temperature (°C) | Pressure (MPa) | Approximate Yield (%) | Reference |
| 240 | 1.0 | 82.5 | |
| 255 | 9.0 | 98.5 (crude) |
Note: These are industrial-scale conditions and may require specialized equipment.
Common by-products in this synthesis include hydrogen sulfide and various sulfur-containing resins. Purification is often achieved by dissolution in a basic solution followed by acid precipitation.
Synthesis of 1-Phenyl-5-mercaptotetrazole
This one-pot synthesis is adapted from a procedure using phenyl isothiocyanate and sodium azide.[3][8]
-
Reaction Mixture: In a suitable flask, dissolve phenyl isothiocyanate (1 mmol) and sodium azide (1.2 mmol) in a mixture of water (3 mL) and pyridine (3 mmol).
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Workup: After the reaction is complete, the mixture is typically worked up by acidification to precipitate the product, followed by extraction with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a solvent system such as ethyl acetate/n-hexane to yield the final product as a white solid.[8]
-
Reported Yield: ~83%[8]
-
References
- 1. prepchem.com [prepchem.com]
- 2. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-Phenyltetrazole-5-thiol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent methods for the synthesis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. The following sections detail the experimental protocols, present a comparative analysis of the two synthesis routes, and include visual diagrams of the reaction pathways.
Method A: Synthesis via Acetic Hydrazide and Isopropyl Isothiocyanate
This classical and widely adopted method involves a two-step process: the formation of a thiosemicarbazide intermediate followed by its alkaline cyclization.
Experimental Protocol
Step 1: Synthesis of 1-acetyl-4-isopropylthiosemicarbazide
-
In a 250 mL round-bottom flask, dissolve acetic hydrazide (0.1 mol) in ethanol (100 mL).
-
To this solution, add isopropyl isothiocyanate (0.1 mol) dropwise with continuous stirring at room temperature.
-
After the addition is complete, reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Filter the resulting precipitate, wash it with cold water, and dry it under a vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 1-acetyl-4-isopropylthiosemicarbazide.
Step 2: Synthesis of this compound
-
Suspend the synthesized 1-acetyl-4-isopropylthiosemicarbazide (0.05 mol) in an 8% aqueous sodium hydroxide solution (100 mL).
-
Reflux the mixture for 4-6 hours, monitoring the completion of the cyclization by TLC.[1]
-
After the reaction is complete, cool the solution to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the final product from a suitable solvent, such as ethanol, to yield pure this compound.
Method B: Synthesis via 4-isopropylthiosemicarbazide and Acetic Acid
This alternative approach involves the acylation of a thiosemicarbazide with a carboxylic acid, facilitated by a condensing agent, followed by cyclization.
Experimental Protocol
Step 1: Acylation of 4-isopropylthiosemicarbazide
-
In a sealed reaction vessel, combine 4-isopropylthiosemicarbazide (0.1 mol), acetic acid (0.1 mol), and chloroform (50 mL).
-
Add polyphosphate ester (PPE) (0.1 mol) to the mixture as a condensing agent.[2][3]
-
Heat the reaction mixture at 90°C for 4-5 hours with stirring.[3]
-
After cooling, evaporate the solvent under reduced pressure.
Step 2: Cyclodehydration to this compound
-
To the residue from the previous step, add a 2 M aqueous potassium hydroxide solution until the pH reaches 9-10.[3]
-
Heat the mixture at 70-80°C for 1-2 hours.[3]
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified this compound.
Comparative Data
The following tables summarize the key quantitative data for the reactants, intermediates, and the final product for both synthesis methods.
Table 1: Reactant Properties
| Property | Acetic Hydrazide | Isopropyl Isothiocyanate | 4-isopropylthiosemicarbazide | Acetic Acid |
| Molecular Formula | C₂H₆N₂O | C₄H₇NS | C₄H₁₁N₃S | C₂H₄O₂ |
| Molecular Weight | 74.08 g/mol [4] | 101.17 g/mol [5] | 133.22 g/mol [6] | 60.05 g/mol [7][8] |
| Melting Point | 67 °C[9] | N/A | 96 °C[6] | 16.6 °C[10] |
| Boiling Point | 129 °C (18 mmHg)[9] | 137-138 °C[11] | N/A | 118 °C[7][8] |
| Appearance | White solid[12] | Colorless liquid[5] | White to off-white powder[6] | Colorless liquid[8][13] |
Table 2: Product and Intermediate Data (Estimated/Typical)
| Property | 1-acetyl-4-isopropylthiosemicarbazide (Intermediate - Method A) | This compound (Final Product) |
| Molecular Formula | C₆H₁₃N₃OS | C₆H₁₁N₃S |
| Molecular Weight | 175.25 g/mol | 157.24 g/mol |
| Typical Yield | 85-95% | 70-85% (Method A), 65-80% (Method B) |
| Melting Point | ~150-155 °C | ~170-175 °C |
| Appearance | White crystalline solid | White to off-white crystalline solid |
| ¹H NMR (δ, ppm) | Predicted: 1.2 (d, 6H, CH(CH₃)₂), 2.1 (s, 3H, COCH₃), 4.5 (sept, 1H, CH(CH₃)₂), 7.8 (br s, 1H, NH), 8.5 (br s, 1H, NH), 9.2 (br s, 1H, NH) | Predicted: 1.4 (d, 6H, CH(CH₃)₂), 2.4 (s, 3H, CH₃), 4.8 (sept, 1H, CH(CH₃)₂), 13.5 (br s, 1H, SH)[14] |
| IR (ν, cm⁻¹) | Typical: 3200-3400 (N-H), 1680 (C=O), 1550 (C=N), 1250 (C=S)[15] | Typical: 3100-3300 (N-H), 2550-2600 (S-H), 1610 (C=N), 1300 (C=S)[15][16][17] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for the two synthesis methods.
Caption: Workflow for the synthesis of this compound via Method A.
Caption: Workflow for the synthesis of this compound via Method B.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isopropyl Isothiocyanate | C4H7NS | CID 75263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-ISOPROPYL-3-THIOSEMICARBAZIDE | 13431-36-2 [chemicalbook.com]
- 7. Acetic Acid: Structure, Properties, Formula & Uses Explained [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. Acethydrazide | 1068-57-1 [chemicalbook.com]
- 10. Acetic acid - Wikipedia [en.wikipedia.org]
- 11. isopropyl isothiocyanate, 2253-73-8 [thegoodscentscompany.com]
- 12. guidechem.com [guidechem.com]
- 13. Acetic Acid - Structure, Properties, Uses | Turito [turito.com]
- 14. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 15. ijrpc.com [ijrpc.com]
- 16. ijsr.net [ijsr.net]
- 17. researchgate.net [researchgate.net]
comparing the efficacy of different triazole-based fungicides
This guide provides a detailed comparison of the efficacy of various triazole-based fungicides, tailored for researchers, scientists, and drug development professionals. The analysis is based on objective experimental data from in vitro and in vivo studies, offering a comprehensive resource for evaluating the performance of these critical antifungal agents.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides exert their antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51, also known as Erg11p). This enzyme is a crucial component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By inhibiting CYP51, triazoles prevent the demethylation of lanosterol, a precursor to ergosterol. This blockage leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol intermediates within the cell. The resulting disruption of the cell membrane's structure and function leads to the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect).
In Vitro Efficacy Comparison
The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for prominent triazoles against key fungal pathogens, compiled from large-scale comparative studies.[1][2] Lower MIC values indicate higher potency.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida Species
| Fungus (No. of Isolates) | Antifungal Agent | MIC Range | MIC₅₀¹ | MIC₉₀² |
| Candida albicans (3,799) | Posaconazole | ≤0.008 - 16 | 0.03 | 0.12 |
| Itraconazole | ≤0.015 - >16 | 0.06 | 0.5 | |
| Fluconazole | ≤0.06 - >64 | 0.25 | 2 | |
| Voriconazole | ≤0.008 - 16 | 0.015 | 0.06 | |
| Candida glabrata (974) | Posaconazole | ≤0.008 - 16 | 0.25 | 2 |
| Itraconazole | 0.03 - >16 | 0.5 | 4 | |
| Fluconazole | ≤0.06 - >64 | 8 | 32 | |
| Voriconazole | ≤0.008 - 16 | 0.12 | 1 | |
| Candida krusei (286) | Posaconazole | 0.03 - 4 | 0.25 | 0.5 |
| Itraconazole | 0.03 - 8 | 0.25 | 1 | |
| Fluconazole | 2 - >64 | 16 | 64 | |
| Voriconazole | 0.03 - 4 | 0.25 | 0.5 |
¹MIC₅₀: The concentration at which 50% of the isolates were inhibited. ²MIC₉₀: The concentration at which 90% of the isolates were inhibited.
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus Species
| Fungus (No. of Isolates) | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |
| Aspergillus fumigatus (973) | Posaconazole | ≤0.008 - 8 | 0.12 | 0.25 |
| Itraconazole | ≤0.015 - 16 | 0.25 | 1 | |
| Voriconazole | ≤0.015 - 4 | 0.25 | 0.5 | |
| Aspergillus flavus (249) | Posaconazole | ≤0.008 - 2 | 0.12 | 0.25 |
| Itraconazole | ≤0.015 - 2 | 0.12 | 0.5 | |
| Voriconazole | ≤0.015 - 2 | 0.25 | 0.5 | |
| Aspergillus terreus (82) | Posaconazole | 0.03 - 2 | 0.25 | 0.5 |
| Itraconazole | 0.03 - 4 | 0.5 | 1 | |
| Voriconazole | 0.06 - 2 | 0.25 | 1 |
Table 3: Comparative In Vitro Activity (MIC in µg/mL) Against Zygomycetes [3]
| Fungus (No. of Isolates) | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |
| Zygomycetes, all (37) | Posaconazole | 0.015 - 8 | 0.25 | 4 |
| Itraconazole | 0.015 - 8 | 1 | 8 | |
| Voriconazole | 0.5 - >64 | 16 | 64 | |
| Fluconazole | 8 - >64 | 64 | >64 |
Note: Data is aggregated from multiple studies and testing conditions may vary slightly.[1][2][3]
In Vivo Efficacy Comparison
In vivo studies are essential to determine the therapeutic potential of a fungicide in a living organism. Efficacy is often measured by the 50% protective dose (PD₅₀), survival rates, or reduction in fungal burden.
Table 4: In Vivo Efficacy of Posaconazole in Murine Models of Fungal Infections [4]
| Infection Model | Fungal Strain | Treatment Regimen | Efficacy Metric (PD₅₀ in mg/kg) |
| Pulmonary Aspergillosis | A. fumigatus (ND158) | Therapeutic | 3.6 |
| A. fumigatus (ND158) | Prophylactic | 0.9 | |
| A. flavus (ND134) | Therapeutic | 6.5 | |
| A. flavus (ND134) | Prophylactic | 2.6 | |
| Systemic Candidiasis | C. albicans (FLC-S¹) | Therapeutic | 0.04 |
| C. albicans (FLC-S) | Prophylactic | 1.5 | |
| C. albicans (FLC-R²) | Therapeutic | 0.3 | |
| C. albicans (FLC-R) | Prophylactic | 3.6 |
¹FLC-S: Fluconazole-Susceptible. ²FLC-R: Fluconazole-Resistant.
Table 5: Efficacy of Agricultural Triazoles for Control of Fusarium Head Blight (FHB) in Wheat [5][6]
| Fungicide | Mean Percent Control of FHB Index | Mean Percent Control of Deoxynivalenol (DON) Toxin |
| Prothioconazole+Tebuconazole | 52% | 42% |
| Metconazole | 50% | 45% |
| Prothioconazole | 48% | 43% |
| Tebuconazole | 40% | 23% |
| Propiconazole | 32% | 12% |
Experimental Protocols
Standardized methodologies are critical for the reproducible assessment of antifungal efficacy. The Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi provide reference methods for broth dilution antifungal susceptibility testing.[7][8][9]
CLSI M38-A2 Broth Microdilution Method for Molds (Summarized)
This protocol outlines the standardized procedure for determining the MIC of antifungal agents against filamentous fungi like Aspergillus.
-
Inoculum Preparation:
-
Fungi are grown on potato dextrose agar for 7 days to encourage sporulation.
-
Conidia are harvested by flooding the agar surface with sterile saline and gentle scraping.
-
The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle for 5 minutes.
-
The upper suspension is adjusted with a spectrophotometer at 530 nm to a transmittance of 80-82%, which corresponds to a conidial concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Antifungal Agent Preparation:
-
Stock solutions of triazoles are prepared in dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions are prepared in 96-well microtiter plates using RPMI 1640 medium to achieve final drug concentrations typically ranging from 0.015 to 16 µg/mL.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized fungal suspension.
-
A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Plates are incubated at 35°C for 48 to 72 hours.
-
-
MIC Determination:
-
The MIC is read visually as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the growth control.
-
References
- 1. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro and in vivo activities of SCH 56592 (posaconazole), a new triazole antifungal agent, against Aspergillus and Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of triazole-based fungicides for fusarium head blight and deoxynivalenol control in wheat: a multivariate meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. njccwei.com [njccwei.com]
Unveiling the Antibacterial Potential of 1,2,4-Triazole Derivatives: A Comparative Guide
A comprehensive analysis of the in vitro antibacterial activity of various 1,2,4-triazole derivatives reveals their promise as a versatile scaffold for the development of new antimicrobial agents. This guide provides a comparative overview of their efficacy against a spectrum of bacterial pathogens, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The global challenge of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antibacterial properties. Among these, compounds incorporating the 1,2,4-triazole ring have garnered significant attention due to their broad-ranging biological activities.[1][2] This heterocyclic core has been integrated into numerous therapeutically important agents, demonstrating its versatility in medicinal chemistry.[1][3] This guide synthesizes findings from multiple studies to offer a clear comparison of the in vitro antibacterial performance of different 1,2,4-triazole derivatives.
Comparative Antibacterial Activity:
The antibacterial efficacy of 1,2,4-triazole derivatives is significantly influenced by the nature and position of substituents on the triazole ring and any fused heterocyclic systems. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against both Gram-positive and Gram-negative bacteria, providing a quantitative basis for comparison.
| Derivative Type | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |
| Fluoroquinolone Hybrids | Phenylpiperazine-triazole-fluoroquinolone hybrid | E. coli | 0.125 - 64 | - | - | [1] |
| Phenylpiperazine-triazole-fluoroquinolone hybrid | Y. pseudotuberculosis | 0.12 - 1.95 | - | - | [1] | |
| Phenylpiperazine-triazole-fluoroquinolone hybrid | P. aeruginosa | 0.125 - 64 | - | - | [1] | |
| Phenylpiperazine-triazole-fluoroquinolone hybrid | E. faecalis | 0.12 - 1.95 | - | - | [1] | |
| Phenylpiperazine-triazole-fluoroquinolone hybrid | S. aureus | 0.125 - 64 | - | - | [1] | |
| Phenylpiperazine-triazole-fluoroquinolone hybrid | B. cereus | 0.12 - 1.95 | - | - | [1] | |
| Tricyclic fluoroquinolone with Mannich base | MDR E. coli | 0.25 | Ciprofloxacin | >8 | [1] | |
| Ofloxacin analogue | S. aureus | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [1] | |
| Ofloxacin analogue | S. epidermis | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [1] | |
| Ofloxacin analogue | B. subtilis | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [1] | |
| Ofloxacin analogue | E. coli | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [1] | |
| Clinafloxacin derivative (4-toyl group) | MRSA | 0.25 | Clinafloxacin | 1 | [1] | |
| Clinafloxacin derivative (4-fluorophenyl group) | MRSA | 0.25 | Clinafloxacin | 1 | [1] | |
| Clinafloxacin derivative (2,4-difluorophenyl group) | MRSA | 0.25 | Clinafloxacin | 1 | [1] | |
| 4-Amino-1,2,4-triazole Derivatives | 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | E. coli | 5 | Ceftriaxone | 5 | [1] |
| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | B. subtilis | 5 | Ceftriaxone | 5 | [1] | |
| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | P. aeruginosa | 5 | Ceftriaxone | 5 | [1] | |
| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | P. fluoroscens | 5 | Ceftriaxone | 5 | [1] | |
| Thione-substituted triazole ring | B. subtilis | - | Ampicillin | - | [1] | |
| Thione-substituted triazole ring | S. aureus | - | Ampicillin | - | [1] | |
| Fused 1,2,4-Triazole Derivatives | 1,2,4-Triazolo[3,4-b][1][4][5]thiadiazine | E. coli | 3.125 | - | - | [6] |
| 1,2,4-Triazolo[3,4-b][1][4][5]thiadiazine | P. aeruginosa | 3.125 | - | - | [6] | |
| Other Derivatives | 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative | S. aureus | - | Streptomycin | - | [4] |
| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | E. coli | 0.039 - 1.25 | - | - | [7] | |
| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | S. aureus | 0.039 - 1.25 | - | - | [7] | |
| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | K. pneumoniae | 0.039 - 1.25 | - | - | [7] | |
| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | S. typhimurium | 0.039 - 1.25 | - | - | [7] |
Experimental Protocols:
The in vitro antibacterial activity of 1,2,4-triazole derivatives is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination:
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
-
A few colonies are then transferred to a sterile saline solution.
-
The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is further diluted in Mueller-Hinton broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The synthesized 1,2,4-triazole derivatives and standard reference antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial two-fold dilutions of the stock solutions are prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared bacterial suspension.
-
A positive control well (containing bacterial suspension without any test compound) and a negative control well (containing broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Experimental Workflow:
Caption: Workflow for in vitro antibacterial activity testing.
Structure-Activity Relationship Insights:
The antibacterial potency of 1,2,4-triazole derivatives is intricately linked to their structural features. For instance, hybridization with fluoroquinolones has been shown to yield compounds with potent antimicrobial effects, particularly against resistant strains.[1] The introduction of a Mannich base moiety at the C-8 position of a fused tricyclic fluoroquinolone system resulted in a derivative highly active against multidrug-resistant E. coli.[1] Similarly, the presence of specific substituents, such as a 4-trichloromethyl group on a phenyl ring attached to the triazole, has been observed to confer high antibacterial activity.[1] Furthermore, the incorporation of a thione group in the triazole ring has been associated with enhanced potency against Gram-positive bacteria.[1] These observations underscore the importance of rational drug design in optimizing the antibacterial profile of this promising class of compounds.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpasjournals.com [bpasjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Comparative Docking Analysis of 1,2,4-Triazole Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the molecular docking performance of 1,2,4-triazole derivatives against a range of biological targets. The 1,2,4-triazole scaffold is a prominent feature in many clinically approved drugs, and its derivatives continue to be a major focus of drug discovery efforts due to their diverse pharmacological activities.[1] This document synthesizes recent findings, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate further research and development in this area.
Data Presentation: Comparative Docking Performance
The following tables summarize the quantitative data from various molecular docking studies, highlighting the binding affinities and inhibitory activities of 1,2,4-triazole derivatives against microbial and cancer-related targets. Lower docking scores and binding energies typically indicate more favorable binding interactions.
Antimicrobial Activity
Table 1: Molecular Docking Scores of 1,2,4-Triazole Derivatives Against Fungal and Bacterial Targets
| Compound/Derivative | Target Protein (PDB ID) | Target Organism | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Molecule 6 | Lanosterol 14-alpha-demethylase (CYP51) | Candida albicans | -11.9 | Fluconazole | -8.1 |
| Molecule 4 | Lanosterol 14-alpha-demethylase (CYP51) | Candida albicans | -11.2 | Fluconazole | -8.1 |
| Molecule 9 | Lanosterol 14-alpha-demethylase (CYP51) | Candida albicans | -10.5 | Fluconazole | -8.1 |
| Compound 2e | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -9.1 | Amoxicillin | -8.5 |
| Compound 2f | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -8.8 | Amoxicillin | -8.5 |
| Compound 1e | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.5 | Amoxicillin | -7.9 |
| Compound 1f | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.2 | Amoxicillin | -7.9 |
| Phenyl-1,2,4-triazole derivative | SARS-CoV-2 Mpro (6LU7) | SARS-CoV-2 | -8.4 | ML188 | -7.5 |
| C4 | Cytochrome P450 CYP121 | Mycobacterium tuberculosis | - | - | - |
| C8, C11, C14 | Cytochrome P450 CYP121 | Mycobacterium tuberculosis | - | - | - |
Note: The binding free energies for molecules 6, 4, and 9 against CYP51 ranged from -8.2 to -11.9 kcal/mol.[2] The MIC value for compound C4 against Mycobacterium H37Ra was 0.976 μg/mL, and for compounds C8, C11, and C14, it ranged from 31.25 to 62.5 μg/mL.[3]
Table 2: In Vitro Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound | Target Fungus | IC50 / EC50 (µg/mL) | Reference Compound |
| 8k | Physalospora piricola | 10.126 | Mefentrifluconazole |
| 8d | Physalospora piricola | 10.808 | Mefentrifluconazole |
| 5k | Fusarium graminearum | 1.22 | Tebuconazole |
Note: Compounds 8d and 8k demonstrated strong binding affinity to 14α-demethylase (CYP51).[4] Compound 5k also targets FgCYP51.[5]
Anticancer and Enzyme Inhibition Activity
Table 3: Inhibitory Activity and Docking Scores of 1,2,4-Triazole Derivatives Against Cancer-Related Targets and Other Enzymes
| Compound | Target | Cell Line / Organism | Activity (Ki / IC50) | Docking Score (kcal/mol) |
| Compound 2.6 | Acetylcholinesterase (AChE) | - | 1.63 nM (Ki) | - |
| Compound 2.8 | Butyrylcholinesterase (BChE) | - | 8.71 nM (Ki) | - |
| Compound 2.1 | Prostate Cancer | PC3 | 58.36 ± 6.30 µM (IC50) | - |
| Compound 2 | Thymidine Phosphorylase (TP) | - | - | - |
| Compound 6 | Thymidine Phosphorylase (TP) | - | - | - |
| 7f | c-kit tyrosine kinase | HepG2 | 16.782 µg/mL (IC50) | -176.749 |
| 7f | Protein kinase B | HepG2 | 16.782 µg/mL (IC50) | -170.066 |
| 4k | α-glucosidase | - | 66.47±0.26 µM (IC50) | - |
| 4j | α-glucosidase | - | 88.24±0.22 µM (IC50) | - |
| 4k | Urease | - | 32.26±1.070 µM (IC50) | - |
| 4f | Urease | - | 40.03±1.305 µM (IC50) | - |
Note: The IC50 values for AChE inhibitors ranged from 1.63 to 17.68 nM, and for BChE inhibitors from 8.71 to 84.02 nM.[6] Compounds 2 and 6 showed the most promising TP inhibition.[7] A series of bis-1,2,4-triazoles were investigated as thymidine phosphorylase inhibitors.[7]
Experimental Protocols
The following is a generalized methodology for performing a comparative molecular docking analysis of 1,2,4-triazole derivatives, synthesized from various research protocols.[8]
Preparation of the Receptor (Protein)
-
Obtain Protein Structure: The 3D crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Pre-processing: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.
-
Protonation: Hydrogen atoms are added to the protein, and appropriate protonation states for amino acid residues are assigned, often using software like H++ or the Protonate 3D tool.
-
Charge Assignment: Partial charges are assigned to the protein atoms using force fields such as AMBER or CHARMM.
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation.
Preparation of Ligands (1,2,4-Triazole Derivatives)
-
2D Structure Drawing: The 2D structures of the 1,2,4-triazole derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Optimization: The 2D structures are converted into 3D structures. The geometry of the ligands is then optimized, and their energy is minimized using a suitable force field (e.g., MMFF94).[9] This step is crucial for obtaining a low-energy, stable conformation for docking.
Molecular Docking Simulation
-
Define Binding Site: The active site or binding pocket of the protein is defined. This is often determined from the position of the co-crystallized ligand in the PDB structure or from literature data. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking Algorithm: Molecular docking is performed using software such as AutoDock, AutoDock Vina, MOE (Molecular Operating Environment), or Schrödinger Suite.[8] These programs use scoring functions to predict the binding affinity and conformation of the ligand within the protein's active site.
-
Analysis of Docking Results: The results are analyzed to identify the best-docked poses based on the docking scores and binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for comparative molecular docking analysis.
Signaling Pathway Inhibition Example
Caption: Inhibition of Ergosterol Biosynthesis by 1,2,4-Triazole Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
A Comparative Guide to the Biological Evaluation of Synthesized Triazole-Thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group, represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the biological evaluation of various synthesized triazole-thiol derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in navigating the structure-activity relationships of these compounds and in designing novel therapeutic agents.
Antimicrobial Activity
Triazole-thiol derivatives have been extensively investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The introduction of different substituents on the triazole ring or the thiol group has a significant impact on their antimicrobial potency.
Table 1: Comparative Antibacterial Activity of Synthesized Triazole-Thiol Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 32b, 32d | Arylhydrazones of 5-phenyl-1-H-1,2,4-triazole-3-thione | 200 | - | 200 | 200 | [1] |
| 53 | 1H-5-mercapto-3-phenyl-1,2,4-triazole | Active | - | Inactive | Inactive | [1] |
| 4a, 4b | 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols | Good activity | Good activity | Good activity | - | [2] |
| 4c | 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 18 | 20 | - | - | [2] |
| 4e | 4-(4-nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | - | - | 25 | - | [2] |
| 5a | 4-(4-bromobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Strong activity | - | - | - | [3] |
| 1a-g | Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | - | - | - | 16 | [4] |
| 11a, 11c | 1,2,4-triazole-tethered β-hydroxy sulfides | 2.0 ± 2.25 | - | 10 ± 0.40 | - | [5] |
Table 2: Comparative Antifungal Activity of Synthesized Triazole-Thiol Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Derivative Type | C. albicans | A. niger | M. gypseum | Reference |
| 4e | 4-(4-nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 24 | 32 | - | [2] |
| Various | Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Inactive | Inactive | Strong activity | [3] |
| A1, A2, A6, A12, A15 | Triazole derivatives with aryl-propanamide side chains | ≤0.125 - 4.0 | - | - | [6] |
Anticancer Activity
The antiproliferative properties of triazole-thiol compounds against various cancer cell lines have been a significant area of investigation. The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell growth and survival.[7][8]
Table 3: Comparative Anticancer Activity of Synthesized Triazole-Thiol Derivatives (IC50 in µM)
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 4, 14, 18 | 1,2,4-triazole-3-thiol derivatives with hydrazone moiety | Melanoma, Breast, Pancreatic | 2 - 17 | [9] |
| T2 | 4-amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol derivative | HCT116 | 3.84 | [10] |
| T7 | 4-amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol derivative | HCT116 | 3.25 | [10] |
| 93h, 93i | Thiazolo[3,2-b][1][11][12]triazol-6(5H)-ones | Various cancer cell lines | Active at 10 µM | [1] |
| 8 | 1,2,3-triazole with phosphonate group | HT-1080 | 15.13 | [13] |
| 8 | 1,2,3-triazole with phosphonate group | A-549 | 21.25 | [13] |
| 8 | 1,2,3-triazole with phosphonate group | MCF-7 | 18.06 | [13] |
| 8 | 1,2,3-triazole with phosphonate group | MDA-MB-231 | 16.32 | [13] |
Enzyme Inhibition
Triazole-thiols have emerged as potent inhibitors of various enzymes, highlighting their therapeutic potential for a range of diseases. Their inhibitory activity is often attributed to the ability of the thiol group and the triazole ring to interact with the active site of the enzyme.
Table 4: Comparative Enzyme Inhibitory Activity of Synthesized Triazole-Thiol Derivatives (IC50)
| Compound ID | Derivative Type | Target Enzyme | IC50 | Reference |
| T3 | 4-amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol derivative | Urease | 54.01 µg/ml | [10] |
| 1.1-1.5, 2.1-2.8 | 5-substituted-4-R-1,2,4-triazole-3-thiols | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Good to excellent inhibition | [14] |
| KAD1 | Kojic acid derivative with 1,2,4-triazole-3-thiol ring | Tyrosinase (diphenolase) | 8.33 µM | [15] |
| KAD2 | Kojic acid derivative with 1,2,4-triazole-3-thiol ring | Tyrosinase (diphenolase) | 7.50 µM | [15] |
| 12d | 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine | AChE | 0.73 ± 0.54 µM | [16] |
| 12m | 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine | BChE | 0.038 ± 0.50 µM | [16] |
| 12d | 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine | α-glucosidase | 36.74 ± 1.24 µM | [16] |
| 11c | 1,2,4-triazole-tethered β-hydroxy sulfide | Bacterial Tyrosinase | 4.52 ± 0.09 µM | [5] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of biological data. Below are generalized protocols for key assays mentioned in the reviewed literature.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: The synthesized triazole-thiol compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate using an appropriate growth medium.
-
Incubation: The prepared inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole-thiol compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a suitable solvent like DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Enzyme Inhibition Assay (General Spectrophotometric Method)
-
Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette or microplate well containing a buffer solution, the specific enzyme, and the synthesized triazole-thiol inhibitor at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are often pre-incubated for a certain period to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Monitoring of Reaction: The progress of the reaction is monitored by measuring the change in absorbance over time at a wavelength specific to the product of the reaction.
-
Calculation of Inhibition: The rate of the enzymatic reaction is calculated in the presence and absence of the inhibitor. The percentage of inhibition is determined, and the IC50 value is calculated from a dose-response curve.
Visualized Workflows and Pathways
To better illustrate the processes involved in the biological evaluation of these compounds, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of triazole-thiol compounds.
Caption: Putative signaling pathways targeted by anticancer triazole-thiol compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of Synthesized 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
For researchers, scientists, and drug development professionals, the accurate determination of purity for a newly synthesized compound such as 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this triazole-thiol derivative, complete with experimental protocols, performance data, and visual workflows to aid in method selection and implementation.
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a versatile tool for identifying and quantifying non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile impurities and residual solvents. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful method for determining the absolute purity of the compound without the need for a specific reference standard of the analyte.[1]
Comparison of Key Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the desired level of sensitivity and accuracy, and the available instrumentation. A multi-technique approach is often recommended for a comprehensive purity assessment.[1][2]
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a stationary and a mobile phase, with detection via UV absorbance.[1] | Separation based on volatility and interaction with a stationary phase, with detection by a mass spectrometer.[1] | Intrinsic quantitative response of atomic nuclei in a magnetic field.[1] |
| Primary Use | Potency determination and quantification of non-volatile organic impurities (e.g., starting materials, intermediates, by-products).[1] | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[3] | Determination of absolute purity and quantification of major components and impurities with known structures.[4][5] |
| Quantitation | Relative (requires a reference standard of known purity).[1] | Relative (typically requires a reference standard).[1] | Absolute (can determine purity without a specific reference standard of the analyte).[1][6] |
| Selectivity | Good for separating structurally similar compounds, including isomers.[1] | High, based on both chromatographic retention time and mass fragmentation patterns.[3] | Excellent for structural elucidation and distinguishing between different compounds. |
| Sensitivity | High (typically ppm levels).[1] | Very high (can detect trace levels, ppb to ppm).[1] | Moderate (generally requires mg of sample).[1] |
| LOD/LOQ (Typical for Triazoles/Thiols) | LOD: 0.02 - 0.25 µg/mL LOQ: 0.03 - 0.5 µg/mL[7][8][9] | LOD: 0.004 - 58 µg/L LOQ: 0.013 - 180 µg/L (derivatization may be required for non-volatile thiols).[10] | Dependent on the concentration and the number of protons, but generally higher than chromatographic methods. |
| Accuracy & Precision | High, with appropriate validation.[7] | Good to high, though can be affected by the reactivity of thiols.[11] | Very high, often used for certifying reference materials.[12][13] |
| Advantages | Widely available, robust, and versatile for a broad range of non-volatile compounds. | High sensitivity and specificity for volatile compounds; provides structural information from mass spectra. | Provides an absolute purity value, is non-destructive, and gives structural information simultaneously.[5] |
| Limitations | Not suitable for volatile compounds; requires a reference standard for quantification.[1] | Not suitable for non-volatile or thermally labile compounds; thiols can be reactive in the GC system.[11] | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[1] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for analogous compounds and should be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reversed-phase HPLC method suitable for the purity assessment of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20-22 min: 70-30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[9]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve approximately 1 mg/mL of the synthesized this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the main peak is typically calculated using area percentage normalization, assuming that all impurities have a similar UV response factor to the main component. For more accurate quantification, a reference standard of known purity should be used to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the analysis of volatile impurities and residual solvents that may be present in the synthesized product. Given the potential for thermal lability and reactivity of thiol compounds, careful optimization of the GC conditions is necessary.[11]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.
-
If necessary, derivatization can be performed to improve the volatility and thermal stability of the thiol.
Data Analysis:
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification is typically performed using an internal standard and a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a method for determining the absolute purity of the synthesized compound using an internal standard.[4][6]
Instrumentation and Reagents:
-
NMR Spectrometer: ≥400 MHz.
-
Deuterated Solvent: DMSO-d6 or CDCl3.
-
Internal Standard: A high-purity certified reference material with a known structure and purity, which has a simple NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 value).
-
Use a 90° pulse angle.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
Potential Impurities in the Synthesis of this compound
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically proceeds through the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized in a basic medium.[14][15][16] Potential impurities can arise from incomplete reactions or side reactions.
-
Unreacted Starting Materials: Isopropyl isothiocyanate and acetic hydrazide.
-
Thiosemicarbazide Intermediate: 1-acetyl-4-isopropylthiosemicarbazide.
-
Oxidation Product: The corresponding disulfide formed by the oxidation of the thiol group.
-
By-products from side reactions: Depending on the reaction conditions, other heterocyclic ring systems could potentially form.
Mandatory Visualizations
Caption: General workflow for the purity assessment of a synthesized compound.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 2. ijpsr.com [ijpsr.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Active Ingredient Analysis: Methods And Applications in Product Quality Control - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. japsonline.com [japsonline.com]
- 8. epa.gov [epa.gov]
- 9. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 12. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 16. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
Comparative Analysis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives: A Guide for Researchers
A comprehensive review of peer-reviewed studies on 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives reveals a class of compounds with significant potential in antimicrobial and antifungal applications. While specific peer-reviewed experimental data on 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol is limited in the public domain, extensive research on analogous structures provides valuable insights into the therapeutic promise of this heterocyclic scaffold. This guide offers a comparative analysis of these derivatives, presenting key experimental data, detailed protocols, and visual workflows to aid researchers and drug development professionals in this field.
The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring has been a fruitful strategy in the quest for novel antimicrobial and antifungal drugs. These modifications significantly influence the biological activity, physicochemical properties, and overall potential of the resulting compounds.
Performance Comparison of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives
The following tables summarize the antimicrobial and antifungal activities of various 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives, as reported in peer-reviewed literature. The data is presented to facilitate a clear comparison of the performance of these compounds against different microbial strains.
Table 1: Antibacterial Activity of 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols [1]
| Compound ID | Substituent (R) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. B. subtilis | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. typhi |
| 4a | 4-F | - | - | - | - |
| 4b | 4-Cl | - | - | - | - |
| 4c | 4-OH | 16 | 20 | - | - |
| 4d | 4-OCH₃ | - | - | - | - |
| 4e | 4-Br | - | - | 25 | 31 |
| 4f | 4-NO₂ | - | - | - | - |
Note: '-' indicates data not reported or poor activity.
Table 2: Antifungal Activity of 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols [1]
| Compound ID | Substituent (R) | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. A. niger |
| 4e | 4-Br | 24 | 32 |
Note: Other compounds in the series exhibited poor antifungal activity.
Table 3: Antifungal Activity of Menthol-Derived 1,2,4-Triazole-thioether Compounds at 50 µg/mL [2][3]
| Compound ID | R Group | Inhibition Rate (%) vs. P. piricola |
| 5b | o-CH₃ Ph | 93.3 |
| 5i | o-Cl Ph | 79.4 |
| 5v | m,p-OCH₃ Ph | 79.4 |
| 5x | α-furyl | 79.4 |
| Chlorothalonil (Control) | - | 75.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the experimental protocols for the synthesis and antimicrobial evaluation of the compared 1,2,4-triazole-3-thiol derivatives.
General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The synthesis of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core typically involves the cyclization of a thiosemicarbazide precursor in the presence of a base. The general workflow is depicted in the diagram below.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol, a sulfur-containing heterocyclic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety Considerations:
This compound, like other triazole-thiol derivatives, should be treated as hazardous waste.[1][2] Improper disposal can lead to significant health risks and environmental contamination.[2] All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE).
Hazard Identification and Classification Summary:
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity | May be harmful if swallowed or in contact with skin.[2][3] | Avoid direct contact. Use appropriate Personal Protective Equipment (PPE). Dispose of as hazardous waste.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][3] | Wear chemical-resistant gloves and protective clothing.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | Wear safety goggles or a face shield.[2] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[1][3] | Use only in a well-ventilated area or with respiratory protection. |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[2] | Prevent release to the environment. Do not allow to enter drains or waterways.[2] |
| Odor | May have a strong, unpleasant odor (stench).[1][4][5] | Handle in a well-ventilated area or fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that prioritizes safety and regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).[2]
-
Safety goggles and a face shield .[2]
-
A lab coat and closed-toe shoes .[2]
2. Waste Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), must be collected in a designated hazardous waste container.[2]
-
The container must be chemically compatible, properly sealed to prevent leaks, and clearly labeled as "Hazardous Waste" with the full chemical name.[2]
3. Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Consult your institution's environmental health and safety (EHS) guidelines for designated chemical waste storage areas.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[1][6] Avoid generating dust.[6]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Ventilate the area and wash the spill site after the material has been removed.
5. Final Disposal:
-
Waste disposal must be conducted through your institution's EHS office or a licensed hazardous waste disposal company.
-
Complete all required waste manifest documentation to ensure a proper chain of custody.[2]
-
Do not dispose of this chemical down the drain or in regular trash.[1]
Experimental Workflow for Disposal
The following diagram illustrates the key steps and decision points from initial handling to final disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided here is based on general principles for the disposal of hazardous sulfur-containing organic compounds and data from similar chemicals.[2][7] Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's environmental health and safety (EHS) office for detailed and definitive disposal procedures.[2][6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult state and local regulations for complete and accurate classification.[6]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. epfl.ch [epfl.ch]
Personal protective equipment for handling 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
Disclaimer: No comprehensive Safety Data Sheet (SDS) for 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 151519-23-2) was located. The following guidance is based on the available hazard information for this compound and structurally similar chemicals. It is imperative that all handling of this chemical be conducted by trained personnel in a controlled laboratory setting.
Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Stench: Like other thiol compounds, it is expected to have a strong, unpleasant odor.[2][3]
This guide provides essential protocols for the safe handling and disposal of this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Engineering Controls | Chemical Fume Hood | Certified and with proper airflow. | Essential for preventing the inhalation of vapors and containing the powerful stench characteristic of thiols. All manipulations of the solid and its solutions must be performed in a fume hood.[4] |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Must be compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes of solutions or accidental projection of the solid material, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's compatibility charts for specific breakthrough times. | Prevents skin contact, which can cause irritation. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Air-Purifying Respirator (if necessary) | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for large spills or inadequate ventilation. | While a fume hood is the primary control, a respirator provides an additional layer of protection against respiratory irritation, especially in emergency situations. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a chemical fume hood is operational and the sash is positioned at the lowest practical height.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) within the fume hood for immediate decontamination of glassware and utensils.[5]
-
Assemble all necessary PPE as detailed in the table above.
2. Handling and Use:
-
Conduct all weighing and transfers of the solid compound within the fume hood to prevent the release of dust and vapors.
-
For liquid transfers of solutions containing the compound, use a syringe or cannula to minimize odor release. Avoid open pouring.
-
Keep all containers of the chemical tightly sealed when not in use.
3. In Case of a Spill:
-
For small spills within the fume hood, use an absorbent material to clean up the substance.
-
Place all contaminated cleanup materials in a sealable plastic bag, then into a designated hazardous waste container.[4]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and odor issues.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated solids and solutions, in a dedicated, properly labeled, and sealed hazardous waste container.[6]
-
Label the container clearly as "Hazardous Waste" and include the full chemical name.[6]
2. Decontamination of Labware:
-
All glassware, stir bars, and other equipment that have come into contact with the thiol should be immediately submerged in the prepared bleach bath within the fume hood.[5][7]
-
Allow items to soak for at least 14-24 hours to oxidize and neutralize the malodorous thiol.[5]
3. Disposal of Contaminated PPE:
-
Disposable gloves and other contaminated items should be placed in a sealed plastic bag before being discarded into the hazardous waste container to control the odor.[4]
4. Final Disposal:
-
The neutralized bleach solution and all other hazardous waste must be disposed of through your institution's EHS office.[6] Do not pour any waste down the drain.[6]
Safe Handling Workflow
References
- 1. 5-Methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol | 151519-23-2 [sigmaaldrich.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
